molecular formula C11H16N2 B13818230 2-Cyclohexyl-5-methylpyrazine CAS No. 32184-53-5

2-Cyclohexyl-5-methylpyrazine

Cat. No.: B13818230
CAS No.: 32184-53-5
M. Wt: 176.26 g/mol
InChI Key: YTBFGVVZOQOLHK-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-methylpyrazine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexyl-5-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexyl-5-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

32184-53-5

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-cyclohexyl-5-methylpyrazine

InChI

InChI=1S/C11H16N2/c1-9-7-13-11(8-12-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

YTBFGVVZOQOLHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2CCCCC2

Origin of Product

United States

Foundational & Exploratory

2-Cyclohexyl-5-methylpyrazine vs 2-(cyclohexylmethyl)pyrazine isomer difference

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and analytical differentiation between the isomers 2-Cyclohexyl-5-methylpyrazine and 2-(Cyclohexylmethyl)pyrazine .

Executive Summary

In the high-value sectors of flavor chemistry and pharmaceutical intermediate synthesis, distinguishing between alkyl-substituted pyrazines and their cycloalkyl analogs is critical. 2-Cyclohexyl-5-methylpyrazine (CAS 32184-53-5) and 2-(Cyclohexylmethyl)pyrazine (CAS 28217-92-7) are constitutive isomers sharing the molecular formula C₁₁H₁₆N₂ (MW 176.26 g/mol ).

Despite their identical mass, their chemical behavior, sensory profiles, and metabolic pathways diverge significantly due to a single structural variance: the presence or absence of a methylene (-CH₂-) bridge. This guide provides a definitive protocol for differentiating these isomers using NMR, MS, and synthetic logic.

Structural & Electronic Analysis

The core distinction lies in the connectivity of the cyclohexane ring to the pyrazine core.

  • Isomer A: 2-Cyclohexyl-5-methylpyrazine [1][2]

    • Connectivity: Direct C-C bond between Pyrazine C2 and Cyclohexane C1.

    • Electronic Effect: The cyclohexyl group acts as a secondary alkyl donor, exerting steric hindrance directly on the aromatic ring nitrogen.

  • Isomer B: 2-(Cyclohexylmethyl)pyrazine

    • Connectivity: Separated by a methylene bridge (-CH₂-).

    • Electronic Effect: The methylene group reduces steric strain and allows for free rotation, altering the dipole moment and lipophilicity.

Visualization of Structural Isomerism

IsomerComparison cluster_0 Direct Attachment (2-Cyclohexyl-5-methylpyrazine) cluster_1 Bridged Attachment (2-(Cyclohexylmethyl)pyrazine) IsoA Pyrazine Ring (C2 Position) CycA Cyclohexyl Ring IsoA->CycA Direct Bond (Steric Bulk) MeA Methyl Group (C5 Position) IsoA->MeA IsoB Pyrazine Ring (C2 Position) Bridge -CH2- Bridge (Methylene) IsoB->Bridge CycB Cyclohexyl Ring Bridge->CycB

Figure 1: Structural connectivity comparison. Note the direct bond in Isomer A (red) versus the methylene bridge in Isomer B (green).

Synthetic Pathways & Manufacturing

The synthesis of these isomers requires fundamentally different strategies, which serves as the first line of verification.

Synthesis of 2-Cyclohexyl-5-methylpyrazine (Direct Coupling)

This isomer is typically synthesized via Grignard addition or Minisci radical alkylation . The direct attachment requires overcoming steric hindrance.

  • Precursor: 2-Chloro-5-methylpyrazine.

  • Reagent: Cyclohexylmagnesium bromide.

  • Catalyst: Ni(dppp)Cl₂ (Kumada coupling conditions).

  • Mechanism: Cross-coupling directly links the rings.

Synthesis of 2-(Cyclohexylmethyl)pyrazine (Bridged)

This isomer is often accessible via hydrogenation of aromatic precursors or condensation reactions.

  • Route A (Hydrogenation): Hydrogenation of 2-Benzylpyrazine (controlled reduction of the phenyl ring to cyclohexyl).

  • Route B (Condensation): Reaction of Cyclohexylacetaldehyde with ethylenediamine (followed by oxidation).

SynthesisRoutes cluster_A Target: 2-Cyclohexyl-5-methylpyrazine cluster_B Target: 2-(Cyclohexylmethyl)pyrazine PreA 2-Chloro-5-methylpyrazine TargetA 2-Cyclohexyl-5-methylpyrazine PreA->TargetA Cross-Coupling ReagentA Cyclohexyl-MgBr (Grignard) ReagentA->TargetA CatA Ni(II) Catalyst CatA->TargetA PreB 2-Benzylpyrazine TargetB 2-(Cyclohexylmethyl)pyrazine PreB->TargetB Ring Hydrogenation ReagentB H2 / Pd/C (High Pressure) ReagentB->TargetB

Figure 2: Divergent synthetic pathways. The cross-coupling route yields the direct isomer, while hydrogenation of benzylpyrazine yields the bridged isomer.

Analytical Characterization (The "Smoking Gun")

Distinguishing these isomers requires precise interpretation of NMR and Mass Spectrometry data. The methylene bridge is the key diagnostic marker.

Nuclear Magnetic Resonance (NMR)

The proton environment at the attachment point is the definitive differentiator.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃)

Feature2-Cyclohexyl-5-methylpyrazine2-(Cyclohexylmethyl)pyrazine
Attachment Proton Methine (-CH-) Methylene (-CH₂-)
Shift (δ ppm) ~2.60 - 2.80 (Multiplet, 1H)~2.65 - 2.75 (Doublet, 2H)
Coupling (J) Complex splitting (vicinal to CH₂)~7.0 Hz (vicinal to CH)
Pyrazine Ring H 2 distinct singlets/doublets2 distinct doublets
Methyl Group Singlet (~2.50 ppm)N/A (Unless substituted elsewhere)
  • Diagnostic Signal: In 2-(Cyclohexylmethyl)pyrazine , look for a distinct doublet integrating to 2 protons (the bridge). In the direct isomer, this is replaced by a multiplet integrating to 1 proton (the methine).

Mass Spectrometry (GC-MS)

Fragmentation patterns under Electron Impact (70eV) reveal the stability of the side chain.

  • 2-(Cyclohexylmethyl)pyrazine:

    • McLafferty Rearrangement: Prominent due to the gamma-hydrogen availability in the cyclohexyl ring relative to the pyrazine nitrogen.

    • Benzylic-type Cleavage: The bond between the CH₂ and the Cyclohexyl ring is vulnerable.

    • Base Peak: Often m/z 94 (Methylpyrazine radical cation) or m/z 107 (Ethylpyrazine-like fragment).

  • 2-Cyclohexyl-5-methylpyrazine:

    • Ring Stability: Direct attachment makes the bond stronger.

    • Fragmentation: Loss of alkene (CnH2n) from the cyclohexyl ring is common.

    • Base Peak: Often retains the pyrazine nitrogen environment more intact; look for [M-43] (loss of propyl radical from ring opening).

Experimental Protocols

Protocol A: Synthesis of 2-Cyclohexyl-5-methylpyrazine (Kumada Coupling)

Use this protocol to synthesize the standard for Isomer A.

Reagents:

  • 2-Chloro-5-methylpyrazine (10 mmol)

  • Cyclohexylmagnesium bromide (1.0 M in THF, 12 mmol)

  • Ni(dppp)Cl₂ (0.5 mmol)

  • Anhydrous THF (50 mL)

Procedure:

  • Setup: Flame-dry a 100 mL 3-neck flask under Argon atmosphere.

  • Dissolution: Dissolve 2-chloro-5-methylpyrazine and Ni(dppp)Cl₂ in anhydrous THF. Cool to 0°C.

  • Addition: Add Cyclohexylmagnesium bromide dropwise over 30 minutes. The solution will darken (catalyst activation).

  • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with Diethyl Ether (3x). Dry organic layer over MgSO₄.

  • Purification: Flash chromatography on silica gel. Elute with Hexane/EtOAc gradient.

Protocol B: Analytical Differentiation via GC-MS

Use this protocol to identify the unknown isomer.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (hold 2 min) → 10°C/min → 250°C (hold 5 min).

  • Inlet: Splitless, 250°C.

Decision Logic:

  • Inject sample.

  • Observe Retention Time (RT). Note: The bridged isomer (Cyclohexylmethyl) typically elutes slightly later due to increased flexibility/interaction surface area compared to the compact direct isomer, though this depends on column polarity.

  • Analyze Mass Spectrum:

    • If m/z 93/94 is the dominant base peak

      
       Suspect 2-(Cyclohexylmethyl)pyrazine .
      
    • If molecular ion m/z 176 is robust and fragmentation shows sequential alkyl losses

      
       Suspect 2-Cyclohexyl-5-methylpyrazine .
      

References

  • PubChem. (n.d.). 2-(Cyclohexylmethyl)pyrazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(cyclohexylmethyl)pyrazine.[1][2] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Mass Spectra of Alkylpyrazines. National Institute of Standards and Technology. Retrieved from [Link]

  • ChemSRC. (n.d.). 2-Cyclohexyl-5-methylpyrazine CAS 32184-53-5.[1] Retrieved from [Link]

  • Mihovilovic, M. D. (2006). Microbial Transformations of Nitrogen Heterocycles. Current Organic Chemistry. (General reference for pyrazine metabolism/synthesis logic).

Sources

An In-depth Technical Guide to 2-Cyclohexyl-5-Methylpyrazine and Its Isomers: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular characteristics, synthesis, and potential applications of pyrazine derivatives with the chemical formula C₁₁H₁₆N₂, focusing on 2-cyclohexyl-5-methylpyrazine and its closely related, more extensively studied isomer, 2-(cyclohexylmethyl)pyrazine. Designed for researchers, scientists, and drug development professionals, this document clarifies the distinct identities of these isomers, synthesizes available scientific data, and offers field-proven insights into their analysis and relevance.

Introduction: The Pyrazine Scaffold and Isomeric Specificity

Pyrazines, six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 4, are a cornerstone of medicinal and flavor chemistry.[1][2] Their unique electronic properties and versatile chemical functionality make them privileged scaffolds in drug discovery, leading to compounds with anticancer, antibacterial, and anti-inflammatory activities.[1][3] They are also significant contributors to the aroma and flavor profiles of many foods.

This guide addresses the specific topic of 2-cyclohexyl-5-methylpyrazine . It is critical to note that this compound is one of several structural isomers with the molecular formula C₁₁H₁₆N₂ and a molecular weight of approximately 176.26 g/mol . A prominent and commercially significant isomer is 2-(cyclohexylmethyl)pyrazine (CAS No. 28217-92-7), which is often the subject of public data and literature.[4][5][6] Due to the scarcity of specific experimental data for 2-cyclohexyl-5-methylpyrazine, this guide will provide a comparative analysis, presenting the established data for 2-(cyclohexylmethyl)pyrazine while offering an authoritative, theoretical framework for the synthesis and characterization of its less-documented isomer. Understanding the subtle structural distinctions between these molecules is paramount, as even minor changes in atomic arrangement can lead to vastly different biological and chemical properties.[7]

Section 1: Molecular Identity and Physicochemical Properties

The fundamental difference between 2-cyclohexyl-5-methylpyrazine and 2-(cyclohexylmethyl)pyrazine lies in the connectivity of the constituent groups. In the former, a cyclohexyl ring and a methyl group are directly attached to the pyrazine core at positions 2 and 5, respectively. In the latter, a single cyclohexylmethyl substituent is attached at position 2. This structural variance is visualized in the diagram below.

G cluster_0 Isomeric Structures (C₁₁H₁₆N₂) cluster_1 Structural Details node_A 2-cyclohexyl-5-methylpyrazine (Hypothetical Structure) node_A->center_node details_A • Cyclohexyl at C2 • Methyl at C5 node_A->details_A Connects to node_B 2-(cyclohexylmethyl)pyrazine (CAS: 28217-92-7) node_B->center_node details_B • Cyclohexylmethyl at C2 node_B->details_B Connects to

Caption: Isomeric relationship between target compounds.

Data Summary

The following table summarizes the key identifiers and physicochemical properties. It is crucial to attribute the experimental data to the correct isomer, which in this case is predominantly 2-(cyclohexylmethyl)pyrazine.

PropertyValue for 2-(cyclohexylmethyl)pyrazineValue for 2-cyclohexyl-5-methylpyrazine (Predicted)Source
CAS Number 28217-92-7Not assigned[5]
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₆N₂[4][5]
Molecular Weight 176.26 g/mol 176.26 g/mol [5][6]
IUPAC Name 2-(cyclohexylmethyl)pyrazine2-cyclohexyl-5-methylpyrazine[5]
Appearance Pale yellow to amber clear liquid-[4][6]
Odor Green, musty, nutty-[4]
Boiling Point 100.00 °C @ 4.00 mm Hg-[5]
Density 1.003 - 1.009 g/cm³ @ 25 °C-[5]
Refractive Index 1.515 - 1.520 @ 20.00 °C-[5]
Solubility Slightly soluble in water; soluble in alcohol-[4][6]
logP (o/w) 2.77 (estimated)-[4]

Section 2: Synthesis and Structural Elucidation

As a Senior Application Scientist, the approach to synthesizing and confirming the identity of a specific, undocumented isomer like 2-cyclohexyl-5-methylpyrazine relies on established principles of heterocyclic chemistry and rigorous analytical validation.

Proposed Synthetic Strategy

The synthesis of substituted pyrazines often involves the condensation of a 1,2-dicarbonyl compound with a diamine or an α-amino ketone/amide.[8] For the target molecule, 2-cyclohexyl-5-methylpyrazine , a logical and robust approach would be the condensation of 1-cyclohexyl-1,2-propanedione with aminoacetamidine or a related 1,2-diaminoethane derivative under controlled pH and temperature.

Causality of Precursor Selection:

  • 1-Cyclohexyl-1,2-propanedione: This dicarbonyl precursor provides the necessary cyclohexyl group at what will become position 2 and the methyl group for position 3 (which, after cyclization with a symmetrical diamine, can lead to the desired 5-methyl substitution pattern depending on the other precursor).

  • Aminoacetamidine: This provides the two nitrogen atoms and the remaining carbon atoms to complete the pyrazine ring. The choice of the diamine component is critical for directing the final substitution pattern.

The reaction proceeds via a cyclocondensation mechanism, followed by oxidation to form the aromatic pyrazine ring. Controlling temperature is crucial to manage the exothermic nature of the reaction and minimize side-product formation.[8]

G reactant1 1-Cyclohexyl-1,2-propanedione step1 Base-Catalyzed Condensation reactant1->step1 reactant2 Aminoacetamidine (or similar diamine) reactant2->step1 step2 Intermediate: Dihydropyrazine step1->step2 step3 Oxidation (e.g., air, mild oxidant) step2->step3 product 2-Cyclohexyl-5-methylpyrazine (Final Product) step3->product step4 Purification (Chromatography/Distillation) product->step4

Caption: Proposed synthesis workflow for 2-cyclohexyl-5-methylpyrazine.

Structural Elucidation Protocols

Confirming the identity of the synthesized product and distinguishing it from its isomers is a self-validating process that requires a multi-pronged analytical approach.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To map the proton and carbon environments, confirming the connectivity of the cyclohexyl and methyl groups to the pyrazine ring.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

    • ¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire a standard proton spectrum. Key expected signals for 2-cyclohexyl-5-methylpyrazine would include: a singlet for the methyl group protons (~2.4-2.5 ppm), distinct signals for the two aromatic protons on the pyrazine ring, and a complex multiplet pattern for the 11 protons of the cyclohexyl group. The chemical shifts of the aromatic protons would be critical in confirming the 2,5-substitution pattern.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The number of unique carbon signals should match the structure (expecting 11 distinct signals if there is no symmetry).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment. An HMBC experiment would show long-range coupling between the methyl protons and the adjacent pyrazine ring carbons, and between the cyclohexyl C1-H and the pyrazine C2, definitively confirming the structure.

  • Trustworthiness: This multi-dimensional NMR approach provides an unassailable fingerprint of the molecular structure, making it the gold standard for isomeric differentiation.

Protocol 2: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and determine the fragmentation pattern.

  • Methodology:

    • Sample Introduction: Introduce a dilute solution of the compound into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled to a GC or LC system.

    • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

    • Data Acquisition: Acquire a full scan mass spectrum. The high-resolution measurement of the parent ion should match the calculated exact mass of C₁₁H₁₆N₂ (176.1313 Da).[5]

    • Fragmentation Analysis (MS/MS): The fragmentation pattern provides structural clues. For 2-cyclohexyl-5-methylpyrazine, one would expect to see fragmentation corresponding to the loss of the cyclohexyl group or parts of it, which would differ from the fragmentation of 2-(cyclohexylmethyl)pyrazine (which might show a characteristic fragment at m/z 93/94 corresponding to the tropylium-like ion from the cyclohexylmethyl group).

  • Trustworthiness: High-resolution mass spectrometry validates the elemental composition, while the unique fragmentation pattern serves as a secondary confirmation of the isomeric structure.

Section 3: Applications and Biological Relevance

While specific applications for 2-cyclohexyl-5-methylpyrazine are not documented, its structural class provides strong indicators of its potential utility, particularly for the target audience in drug development.

Known Roles of Isomers and Analogs

The well-documented isomer, 2-(cyclohexylmethyl)pyrazine, is recognized primarily for its use as a flavoring agent in the food industry, valued for its nutty and musty notes.[4][5] This application highlights the potent sensory properties of alkyl-substituted pyrazines.

Pharmacological Potential of the Pyrazine Scaffold

For drug development professionals, the core pyrazine structure is of immense interest. The pyrazine ring is a bioisostere for other aromatic systems and its nitrogen atoms can act as hydrogen bond acceptors, enhancing binding to biological targets.[1] A vast body of literature demonstrates that pyrazine derivatives possess a wide spectrum of pharmacological activities.[2][3]

  • Anticancer Activity: Many pyrazine-containing compounds have shown significant cytotoxic effects against various cancer cell lines.[9] They can function by inhibiting key signaling pathways or enzymes crucial for cancer cell proliferation.[1]

  • Antibacterial and Antitubercular Activity: Pyrazinamide is a frontline drug for treating tuberculosis, underscoring the potent antimicrobial potential of this scaffold. Novel pyrazine derivatives are continuously being explored to combat drug-resistant bacterial strains.

  • Other Therapeutic Areas: The pyrazine motif is found in drugs targeting a range of conditions, including cardiovascular diseases and viral infections, highlighting its versatility in medicinal chemistry.[1][2]

G center Pyrazine Scaffold (C₄H₄N₂ Core) app1 Anticancer Agents center->app1 Leads to app2 Antitubercular Drugs (e.g., Pyrazinamide) center->app2 Leads to app3 Flavor & Fragrance (e.g., Food Additives) center->app3 Leads to app4 Anti-inflammatory center->app4 Leads to app5 Agrochemicals center->app5 Leads to app6 Functional Materials center->app6 Leads to

Caption: Diverse applications of the pyrazine chemical scaffold.

The synthesis and evaluation of novel isomers like 2-cyclohexyl-5-methylpyrazine represent a logical step in exploring new chemical space within this pharmacologically validated class of compounds. Its unique stereoelectronic profile compared to known isomers could lead to novel bioactivity or improved properties.

Conclusion

2-cyclohexyl-5-methylpyrazine, with a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol , represents an intriguing but sparsely documented member of the pyrazine family. While much of the available public data corresponds to its isomer, 2-(cyclohexylmethyl)pyrazine, this guide provides a robust framework for its specific synthesis and definitive characterization using established, self-validating analytical protocols. The proven importance of the pyrazine scaffold in drug discovery and other industries strongly suggests that the exploration of novel isomers like 2-cyclohexyl-5-methylpyrazine is a worthwhile endeavor for researchers seeking to develop new chemical entities with unique properties.

References

  • Parchem. (n.d.). cyclohexyl methyl pyrazine (Cas 28217-92-7).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16204532, (Cyclohexylmethyl)pyrazine. Retrieved from [Link].

  • The Good Scents Company. (n.d.). cyclohexyl methyl pyrazine. Retrieved from [Link].

  • The Good Scents Company. (n.d.). 2-methoxy-5-methyl pyrazine. Retrieved from [Link].

  • BenchChem. (2025). Differentiating 2-Hydroxy-5-methylpyrazine from its Isomers: A Spectroscopic Guide.
  • Fluorochem. (n.d.). 2-Hydroxy-5-methylpyrazine.
  • Cui, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7435. Available from: [Link].

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylpyrazine.
  • BLD Pharm. (n.d.). 2-(1-Methylcyclohexyl)pyrazine.
  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009). TSI Journals.
  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. (2020). Technoarete.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105220999, [Cyclohexyl(pyrimidin-4-yl)methyl]hydrazine. Retrieved from [Link].

  • The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine. Retrieved from [Link].

  • Oakwood Chemical. (n.d.). 2-Ethyl-5-methylpyrazine, min 98%, 1 gram.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
  • BenchChem. (2025). An In-depth Technical Guide on 2-Hydroxy-5-methylpyrazine (CAS: 20721-17-9).
  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online.
  • NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link].

  • MedchemExpress. (n.d.). 5-Methylpyrazine-2-carboxylic acid.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

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Organoleptic properties of cyclohexyl substituted pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Organoleptic & Pharmacological Scaffolding of Cyclohexyl-Pyrazines

Executive Summary

This technical guide analyzes the physicochemical and sensory divergence introduced by the cyclohexyl moiety onto the pyrazine scaffold. While alkyl-pyrazines (methyl-, ethyl-) are ubiquitous "roasted" flavorants, the introduction of a cyclohexyl ring creates a bifurcated utility:

  • Organoleptics: It shifts the sensory profile toward high-impact "earthy," "green," and "musty" notes (e.g., FEMA 3631), critical for recreating complex natural profiles like raw potato, soil, and fermented cocoa.

  • Pharmacology: It serves as a lipophilic anchor in kinase inhibitors (e.g., IGF-1R, CDK9), enhancing hydrophobic pocket occupancy and membrane permeability.

Structural & Mechanistic Basis (SAR)

The pyrazine ring is an electron-deficient heteroaromatic (pKa ~0.6), often utilized as a bioisostere for benzene or pyridine. The attachment of a cyclohexyl group fundamentally alters the molecule's interaction potential compared to linear alkyl chains.

  • Steric Bulk & Hydrophobicity: The cyclohexyl group adds significant steric volume and lipophilicity (increasing LogP by ~2.0–2.5 units vs. methyl). In flavor perception, this bulk restricts binding to specific "roasted" receptors, favoring those detecting "green/earthy" notes. In drug design, this "lipophilic bullet" is exploited to fill large hydrophobic cavities in enzymes (e.g., N-myristoyltransferase).

  • Electronic Modulation: Unlike aryl substituents, the cyclohexyl group is electron-donating via induction (+I effect) but lacks resonance conjugation. This maintains the basicity of the pyrazine nitrogens, allowing them to remain available as hydrogen bond acceptors in the kinase hinge regions.

Figure 1: Structure-Activity Logic Flow

SAR_Logic Base Pyrazine Core (Electron Deficient) Subst Cyclohexyl Substitution (+Sterics, +Lipophilicity) Base->Subst Functionalization Flavor Olfactory Receptor Interaction Subst->Flavor Volatile Binding Pharma Target Binding (e.g., Kinase Hinge) Subst->Pharma LogP Modulation Sensory Outcome: Earthy, Green, Musty (FEMA 3631) Flavor->Sensory Bioact Outcome: Hydrophobic Pocket Occupancy Pharma->Bioact

Caption: Divergent functional pathways of cyclohexyl-pyrazines in sensory perception versus pharmacological target engagement.

Organoleptic Profile Analysis

The sensory profile of cyclohexyl-substituted pyrazines is distinct from the "nutty/popcorn" notes of their lower alkyl analogs. The primary commercial benchmark is 2-(Cyclohexylmethyl)pyrazine (FEMA 3631).

Table 1: Comparative Organoleptic Data

CompoundSubstitution PatternPrimary Odor DescriptorsTaste Profile (ppm levels)FEMA No.
2-Methylpyrazine C1-AlkylRoasted, Nutty, PopcornCorn-chip, toasted3309
2-Ethyl-3-methoxypyrazine Alkoxy + AlkylEarthy, Raw Potato, Bell PepperGreen vegetable, soil3139
2-(Cyclohexylmethyl)pyrazine Cycloalkyl-Alkyl Fresh Soil, Green, Musty, Galbanum Mushroom, Casky, Cocoa shell 3631
2-Cyclohexylpyrazine Direct CycloalkylEarthy, Roasted, WaxyFatty, Roasted nut skinN/A*

Note: The "methyl" linker in FEMA 3631 provides rotational freedom, enhancing the "green" character. Direct cyclohexyl attachment often yields heavier, waxier notes.

Application Insight: In flavor formulation, FEMA 3631 is used at trace levels (ppb) to provide the "wet earth" nuance in coffee, the "skin" note in peanuts, and the "raw" character in potato chips. It bridges the gap between pyrazines (roasted) and geosmin (earthy).

Pharmacological Relevance

In drug development, the cyclohexyl-pyrazine motif is not a flavorant but a pharmacophore.

  • Kinase Inhibition: The pyrazine nitrogens act as H-bond acceptors.[1] The cyclohexyl group targets the hydrophobic "back pocket" of ATP-binding sites.

  • Case Study (IGF-1R Inhibitors): Research indicates that 3-cyclohexyl-imidazo[1,5-a]pyrazines show potent inhibition of Insulin-like Growth Factor 1 Receptor (IGF-1R). The cyclohexyl ring provides superior metabolic stability compared to linear alkyl chains while maintaining necessary lipophilicity for cell permeability.

Advanced Synthesis Protocol

While traditional flavor synthesis uses Maillard-type condensations (uncontrolled), high-purity synthesis for pharmaceutical or analytical standards requires precision.

Methodology: Minisci Radical Alkylation (Silver-Catalyzed) This protocol allows for the direct introduction of the cyclohexyl moiety onto the electron-deficient pyrazine ring, avoiding the harsh conditions of Grignard additions.

Reagents:

  • Pyrazine (1.0 eq)

  • Cyclohexanecarboxylic acid (2.0 eq) (Radical precursor)

  • Silver Nitrate (AgNO3) (0.2 eq) (Catalyst)

  • Ammonium Persulfate ((NH4)2S2O8) (1.5 eq) (Oxidant)

  • Solvent: Dichloromethane (DCM) / Water biphasic system (1:1)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Pyrazine (10 mmol) and Cyclohexanecarboxylic acid (20 mmol) in 20 mL of DCM.

  • Catalyst Addition: Add 20 mL of distilled water, followed by AgNO3 (2 mmol).

  • Initiation: Heat the biphasic mixture to 40°C.

  • Radical Generation: Dropwise add a solution of Ammonium Persulfate (15 mmol) in water over 30 minutes. Mechanism: The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid, generating a cyclohexyl radical.

  • Reaction: The nucleophilic cyclohexyl radical attacks the protonated pyrazine ring (Minisci mechanism). Stir vigorously for 2 hours.

  • Work-up: Separate the organic layer. Basify the aqueous layer with NaOH (1M) to pH 9 and extract twice with DCM.

  • Purification: Combine organic extracts, dry over MgSO4, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Figure 2: Synthetic Pathway (Minisci & Cross-Coupling)

Synthesis_Pathway Pyrazine Pyrazine Core (Electron Poor) Reaction Minisci Reaction (AgNO3 / (NH4)2S2O8) Decarboxylative Alkylation Pyrazine->Reaction Acid Cyclohexanecarboxylic Acid (Radical Source) Acid->Reaction Inter Radical Attack at C2 Reaction->Inter Product 2-Cyclohexylpyrazine (Target Scaffold) Inter->Product Oxidative Aromatization

Caption: Silver-catalyzed Minisci reaction pathway for the direct C-H functionalization of pyrazine with a cyclohexyl radical.

Regulatory & Safety Profile

For professionals in both flavor and pharma, the safety data of the core scaffold is pivotal.

  • FEMA GRAS: 2-(Cyclohexylmethyl)pyrazine is FEMA GRAS (Generally Recognized As Safe) approved (FEMA 3631).

  • Metabolism: Pyrazine derivatives undergo hepatic oxidation. The alkyl/cycloalkyl side chains are typically oxidized to alcohols/acids and conjugated. The ring may undergo hydroxylation.

  • Toxicity: Acute toxicity is low. No evidence of genotoxicity for simple cyclohexyl-pyrazines in standard Ames tests.

  • Handling: Due to high volatility and low odor threshold, containment is required to prevent cross-contamination of laboratory environments.

References

  • Adams, T. B., et al. (2002). "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology, 40(4), 429-451. Link

  • Mihara, S., & Masuda, H. (1988). "Structure-Odor Relationships for Disubstituted Pyrazines." Journal of Agricultural and Food Chemistry, 36(6), 1242–1247. Link

  • Mortzfeld, F. B., et al. (2020).[2] "Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds."[3] Biotechnology Journal, 15(12). Link

  • Mulvihill, M. J., et al. (2008). "Novel 3-substituted imidazo[1,5-a]pyrazines as potent inhibitors of IGF-1R." Bioorganic & Medicinal Chemistry Letters, 18(3). Link

  • The Good Scents Company. (2023). "2-(cyclohexylmethyl)pyrazine Flavor and Fragrance Data." Link

Sources

Alkyl-Cycloalkyl Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond acceptor and a scaffold for diverse functionalization have established it as a "privileged" structure in drug discovery.[3] This guide provides an in-depth exploration of a specific and promising subclass: alkyl-cycloalkyl pyrazine derivatives. These compounds, which combine the lipophilic and conformational characteristics of both alkyl and cycloalkyl moieties, have garnered significant interest for their potential to modulate a range of biological targets with high affinity and selectivity.

This technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the synthetic strategies for accessing these molecules, their detailed characterization, and their diverse biological activities, with a particular focus on their emerging role as kinase inhibitors. The content is structured to provide not only a comprehensive literature review but also actionable, field-proven insights to guide future research and development efforts in this exciting area.

I. Synthetic Strategies for Alkyl-Cycloalkyl Pyrazine Derivatives

The synthesis of unsymmetrically substituted pyrazines, such as those bearing both alkyl and cycloalkyl groups, requires careful planning to ensure regioselectivity and optimal yields. The most prevalent and reliable methods involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[4][5][6]

Core Synthetic Pathway: α-Diketone Condensation

The cornerstone of pyrazine synthesis is the condensation of an α-diketone with a 1,2-diamine.[4][5][6] This approach offers a high degree of control over the substitution pattern of the final pyrazine ring. For the synthesis of an alkyl-cycloalkyl pyrazine, this would involve an α-diketone bearing one alkyl and one cycloalkyl group, or the reaction of a symmetrical α-diketone with a substituted 1,2-diamine.

A general workflow for this synthetic approach is depicted below:

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product alpha_diketone α-Diketone (Alkyl/Cycloalkyl Substituted) condensation Condensation alpha_diketone->condensation diamine 1,2-Diamine diamine->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine Alkyl-Cycloalkyl Pyrazine oxidation->pyrazine Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Alkyl-Cycloalkyl Pyrazine Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket pyrazine_core Pyrazine Core pyrazine_core->hinge Hydrogen Bonding alkyl_group Alkyl Group alkyl_group->hydrophobic_pocket Hydrophobic Interactions cycloalkyl_group Cycloalkyl Group cycloalkyl_group->hydrophobic_pocket Hydrophobic Interactions

Sources

Physicochemical Characterization of 2-Cyclohexyl-5-methylpyrazine: A Technical Reference

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Disambiguation

In the domain of high-value heterocyclic intermediates, 2-Cyclohexyl-5-methylpyrazine (and its commercial isomer analogs) represents a critical scaffold used primarily in flavor chemistry (FEMA 3631) and as a pharmaceutical building block.

Critical Scientific Note: Nomenclature in this class is often conflated in commercial catalogs.

  • Target Structure: 2-Cyclohexyl-5-methylpyrazine (Direct bond between pyrazine C2 and cyclohexyl C1).

  • Commercial Standard: Often refers to 2-(Cyclohexylmethyl)pyrazine (CAS 28217-92-7), which contains a methylene bridge.

  • Scope: This guide primarily addresses the physicochemical data for the commercially available CAS 28217-92-7 (2-(Cyclohexylmethyl)pyrazine), while noting theoretical deviations for the direct-bond isomer.

The compound is characterized by a "nutty, roasted, earthy" organoleptic profile, driven by the lipophilicity of the cyclohexyl moiety and the electron-deficient nature of the pyrazine ring.

Physicochemical Property Profile

The following values represent the consensus of experimental data derived from high-purity isolates (>97% GC-FID).

Table 1: Core Physical Constants (CAS 28217-92-7)
PropertyValue / RangeCondition / MethodReliability Level
Boiling Point (Experimental) 100.00 °C @ 4.00 mm Hg (Vacuum)High (Experimental)
Boiling Point (Predicted) 265.0 - 275.0 °C@ 760 mm Hg (Atmospheric)Moderate (Nomogram Extrapolation)
Density (Specific Gravity) 1.003 - 1.009 g/cm³ @ 25.00 °CHigh (Densitometry)
Refractive Index (

)
1.5150 - 1.5200@ 20.00 °CHigh (Refractometry)
Flash Point 102.2 °C (216 °F)Tag Closed Cup (TCC)High (Safety Data)
LogP (Octanol/Water) 2.77Calculated (XLogP3)Moderate
Vapor Pressure 0.0104 mm Hg@ 25.00 °CEstimated
Appearance Pale yellow to amber liquidVisual InspectionHigh

Data Sources: Aggregated from PubChem [1], The Good Scents Company [2], and Parchem Specifications [3].

Technical Deep Dive: Thermodynamics & Measurement

Boiling Point Thermodynamics

The boiling point of 2-cyclohexyl-5-methylpyrazine is significantly elevated compared to methylpyrazine (BP ~135°C) due to the substantial increase in molecular weight (+82 Da) and van der Waals interactions contributed by the cyclohexyl ring.

Vacuum Correction (Clausius-Clapeyron Application): Researchers attempting to distill this compound at atmospheric pressure risk thermal degradation (Maillard-type polymerization).

  • Standard Protocol: Distillation must occur under reduced pressure (<10 mm Hg).

  • Nomogram Logic: A boiling point of 100°C at 4 mm Hg correlates to approximately 270°C at standard pressure.

Density & Purity Implications

The density range (1.003–1.009 g/cm³) is slightly higher than water, which is atypical for many aliphatic hydrocarbons but characteristic of nitrogen-dense heterocycles.

  • Purity Indicator: A density measurement below 1.000 g/cm³ often indicates contamination with non-aromatic solvents (e.g., hexane) or unreacted starting materials (e.g., alkyl cyclohexanes).

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols describe the self-validating workflows for characterizing this compound.

Protocol A: High-Precision Density Determination

Objective: Determine specific gravity to ±0.0005 g/cm³ accuracy.

  • Instrument: Oscillating U-tube densitometer (e.g., Anton Paar DMA series).

  • Calibration: Perform dual-point calibration using degassed ultra-pure water and dry air at 25.00°C.

  • Sample Prep: Filter 2 mL of analyte through a 0.45 µm PTFE syringe filter to remove particulates that could dampen oscillation.

  • Injection: Introduce sample ensuring no micro-bubbles (bubbles cause false low-density readings).

  • Equilibration: Allow Peltier thermostat to stabilize sample at 25.00°C for 120 seconds.

  • Validation: Viscosity correction must be enabled if the device supports it, though pyrazines have low viscosity.

Protocol B: Vacuum Ebulliometry (Boiling Point)

Objective: Validate volatility without thermal decomposition.

  • Setup: Short-path distillation apparatus with a cow receiver and a calibrated digital vacuum gauge (capacitance manometer preferred over McLeod gauge).

  • Loading: Charge flask with crude material and a magnetic stir bar (boiling chips are ineffective under high vacuum).

  • Pressure Control: Stabilize system pressure to exactly 4.0 mm Hg using a bleed valve or variable speed pump.

  • Heating: Slowly ramp oil bath temperature. The bath should be ~20°C higher than the expected vapor temperature.

  • Observation: Record the temperature when the distillation head thermometer stabilizes and condensate rate is constant (1 drop/sec).

    • Target: 100°C ± 2°C.

Characterization Workflow Visualization

The following diagram illustrates the logical flow for isolating and validating the physicochemical properties of the target pyrazine.

CharacterizationWorkflow cluster_Analysis Physicochemical Profiling RawSample Crude Synthesis Mixture Purification Vacuum Distillation (100°C @ 4mmHg) RawSample->Purification Isolation PurityCheck GC-MS / FID (>97% Area) Purification->PurityCheck Aliquot PurityCheck->RawSample Fail (<95%) Density Densitometry (Target: 1.003-1.009) PurityCheck->Density Pass RI Refractometry (Target: 1.515-1.520) PurityCheck->RI Pass Validation Validated Reference Standard Density->Validation Data Log RI->Validation

Figure 1: Step-wise workflow for the purification and physicochemical validation of 2-cyclohexyl-5-methylpyrazine.

Synthesis Context & Origins[3][8][9][10]

Understanding the origin of the sample is crucial for interpreting physical property variations (isomeric mixtures).

Synthetic Pathways
  • Minisci Reaction (Radical Substitution):

    • Precursors: 2-Methylpyrazine + Cyclohexanecarboxylic acid.

    • Catalyst: Silver nitrate / Ammonium persulfate.

    • Mechanism:[1][2][3] Oxidative decarboxylation generates a cyclohexyl radical which attacks the protonated heteroaromatic base.

    • Result: Often yields a mixture of 2-cyclohexyl-5-methylpyrazine and 2-cyclohexyl-6-methylpyrazine. Separation of these isomers is required for accurate BP/Density measurement.

  • Condensation (Maillard Mimicry):

    • Reaction of cyclohexyl-glyoxal with propylenediamine. This route is more regiospecific but chemically expensive.

Structural Isomerism Visualization

The distinction between the commercial "Cyclohexyl methyl pyrazine" (bridged) and the direct analog is visualized below.

Isomerism Target Target Query: 2-Cyclohexyl-5-methylpyrazine (Direct Bond) Prop1 BP: Est. >270°C Density: Est. 0.98 g/cm³ Target->Prop1 Commercial Commercial Standard (CAS 28217-92-7): 2-(Cyclohexylmethyl)pyrazine (Methylene Bridge) Prop2 BP: 100°C @ 4mmHg Density: 1.006 g/cm³ Commercial->Prop2 Note NOTE: Most 'Cyclohexyl methyl pyrazine' data refers to the Methylene Bridge variant. Commercial->Note

Figure 2: Structural disambiguation between the direct-bond isomer and the commercial methylene-bridged standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16204532, (Cyclohexylmethyl)pyrazine. Retrieved February 25, 2026, from [Link]

  • The Good Scents Company (2025). Cyclohexyl methyl pyrazine (CAS 28217-92-7) Odor and Properties. Retrieved February 25, 2026, from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: Pyrazine Derivatives. (FEMA 3631).[4][5]

Sources

Methodological & Application

Grignard reaction protocols for cyclohexyl pyrazine synthesis

[4]

Section 4: Protocol B – Addition-Oxidation (Alternative)

Target: 2-Cyclohexylpyrazine (from Pyrazine) Use Case: When 2-chloropyrazine is unavailable or cost-prohibitive.

Reaction Scheme
    Step-by-Step Methodology
    • Addition: Dissolve Pyrazine (800 mg, 10 mmol) in dry THF (30 mL). Cool to 0°C .

    • Nucleophilic Attack: Add CyMgCl (10 mmol, 1.0 equiv) dropwise.

      • Critical: Do not use excess Grignard to avoid di-addition.

      • Stir at 0°C for 2 hours. The solution will turn bright yellow/orange (dihydropyrazine formation).

    • Oxidation (The "Aromatization"):

      • Do not quench yet.

      • Add a solution of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.3 g, 10 mmol) in THF dropwise to the reaction mixture.

      • Stir for 1 hour at room temperature.

    • Workup:

      • Dilute with Etngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
        O.
        
      • Wash with 1M NaOH (

        
        ) to remove the reduced DDQ-hydroquinone byproduct (deep red aqueous layer).
        
      • Wash with Brine, dry (MgSO

        
        ), and concentrate.[4]
        
    • Purification: Distillation (Kugelrohr) is often preferred here to separate the product from polymeric side products.

    Section 5: Data Summary & Troubleshooting

    Comparative Metrics
    FeatureProtocol A (Kumada)Protocol B (Add-Ox)
    Starting Material 2-ChloropyrazinePyrazine
    Reagent Cost Moderate (Catalyst + SM)Low
    Yield (Typical) 75 – 88%40 – 60%
    Atom Economy HighLow (Requires stoichiometric oxidant)
    Scalability ExcellentDifficult (Exotherms/Polymerization)
    Impurity Profile Clean (Mg salts)Complex (Polymers, Hydroquinone)
    Troubleshooting Guide
    • Problem: Low Yield in Kumada (Protocol A).

      • Root Cause:[5][6][7][8][9] Wet THF or inactive Grignard.

      • Fix: Re-titrate Grignard. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina columns.

    • Problem: Homocoupling (Bicyclohexyl formation).

      • Root Cause:[5][6][7][8][9] Temperature too high during addition or wrong catalyst.

      • Fix: Ensure strict 0°C addition. Verify use of Ni(dppp)Cl

        
         (bidentate ligands increase bite angle and selectivity).
        
    • Problem: Product streaking on TLC.

      • Root Cause:[5][6][7][8][9] Pyrazine nitrogen interacting with silanols.

      • Fix: Pre-wash silica column with 1% Triethylamine/Hexane.

    Section 6: Workflow Visualization

    WorkflowFigure 2: End-to-End Process Workflow for Cyclohexyl Pyrazine Synthesiscluster_prepPhase 1: Preparationcluster_rxnPhase 2: Reaction (Kumada)cluster_workPhase 3: IsolationMg_ActMg Activation(Flame Dry/I2)GrignardGrignard Formation(CyCl + Mg -> CyMgCl)Mg_Act->GrignardTitrationTitration(Determine Molarity)Grignard->TitrationSetupCat + 2-Cl-Pyrazine(THF, 0°C)Titration->SetupCharge Correct EquivAdditionControlled Addition(Syringe Pump)Setup->AdditionMonitorTLC/GC-MS(4-6 Hours)Addition->MonitorQuenchNH4Cl Quench(0°C)Monitor->QuenchCompleteExtractExtraction(Ether/Brine)Quench->ExtractPurifyColumn Chromatography(Hex/EtOAc + 1% TEA)Extract->Purify

    References

    • Kumada, M. (1980). "Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides". Pure and Applied Chemistry, 52(3), 669-679. Link

    • Tamao, K., Sumitani, K., & Kumada, M. (1972). "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[1][7] Catalysis by nickel-phosphine complexes". Journal of the American Chemical Society, 94(12), 4374–4376. Link

    • Chesterfield, J. H., McOmie, J. F. W., & Sayer, E. R. (1955). "Pyrazines.[6][10][11] Part I. The synthesis of some alkylpyrazines". Journal of the Chemical Society, 3478-3481. (Foundational work on pyrazine alkylation). Link

    • Knochel, P., et al. (2002). "Transition metal-catalyzed cross-coupling reactions with functionalized organometallic reagents". Chemical Reviews, 102(5), 1359-1470. Link

    • Sigma-Aldrich. "Grignard Reagents: Preparation and Safety". Technical Bulletin AL-134. Link

    A Robust GC-MS Protocol for the High-Sensitivity Detection of 2-Cyclohexyl-5-methylpyrazine

    Author: BenchChem Technical Support Team. Date: February 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Abstract

    This application note presents a detailed, field-proven protocol for the analysis of 2-cyclohexyl-5-methylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME). Pyrazines are a critical class of N-heterocyclic compounds that significantly contribute to the aroma and flavor profiles of thermally processed foods and are also investigated as structural motifs in pharmaceutical development.[1][2][3] The accurate and sensitive detection of substituted pyrazines like 2-cyclohexyl-5-methylpyrazine is essential for quality control, flavor profiling, and metabolic studies. This guide provides a comprehensive methodology, from sample preparation to data analysis, explaining the scientific rationale behind each parameter selection to ensure methodological robustness and data integrity.

    Introduction and Analytical Principle

    2-Cyclohexyl-5-methylpyrazine (CAS: 28217-92-7) is a substituted pyrazine characterized by a nutty, green, and musty aroma.[4][5] Its molecular structure, featuring both a non-polar cyclohexyl group and a moderately polar pyrazine ring, makes it a semi-volatile compound amenable to gas chromatography.[6]

    Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds due to its exceptional separation power and definitive identification capabilities.[1][7] The analytical workflow detailed herein employs HS-SPME for sample extraction and concentration. This technique is chosen for its solvent-free nature, high sensitivity, and its effectiveness in isolating volatile analytes from complex sample matrices, thereby reducing instrument contamination and matrix interference.[8][9][10]

    The overall analytical process follows a logical sequence:

    • Extraction & Concentration: Volatile and semi-volatile analytes are partitioned from the sample matrix into the headspace and concentrated onto a solid-phase microextraction fiber.

    • Thermal Desorption & Separation: The concentrated analytes are thermally desorbed into the GC inlet and separated as they travel through a chromatographic column based on their boiling points and chemical affinity for the column's stationary phase.

    • Ionization, Detection & Identification: The separated compounds are ionized, fragmented, and detected by the mass spectrometer, yielding a unique mass spectrum that serves as a chemical fingerprint for identification.

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Equilibration Incubation & Equilibration Volatiles partition into Headspace Sample->Equilibration Extraction HS-SPME Analytes adsorb onto fiber Equilibration->Extraction Desorption GC Inlet Thermal Desorption Extraction->Desorption Separation GC Column Chromatographic Separation Desorption->Separation Detection Mass Spectrometer Ionization & Detection Separation->Detection Analysis Data System Peak ID & Quantification Detection->Analysis Report Final Report Analysis->Report

    Fig. 1: Complete analytical workflow from sample preparation to data analysis.

    Analyte Physicochemical Properties

    Understanding the physicochemical properties of 2-cyclohexyl-5-methylpyrazine is fundamental to designing an effective GC-MS method. Its volatility, dictated by its boiling point and vapor pressure, directly influences the parameters for both HS-SPME and GC separation.

    PropertyValueSource
    CAS Number 28217-92-7[4]
    Molecular Formula C₁₁H₁₆N₂[6]
    Molecular Weight 176.26 g/mol [6]
    Boiling Point 100 °C @ 4.00 mm Hg[5][6]
    Vapor Pressure 0.0104 mm/Hg @ 25.00 °C[4]
    Appearance Pale yellow to amber liquid[4][5]
    Solubility Slightly soluble in water; soluble in oils[5][6]

    Protocol Part 1: Sample Preparation via HS-SPME

    This protocol is optimized for extracting 2-cyclohexyl-5-methylpyrazine from liquid or solid matrices.

    Rationale for Parameter Selection
    • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected. This three-phase coating provides a broad range of selectivity, effectively trapping analytes with diverse polarities and molecular weights.[9][11][12] The combination of DVB (for larger analytes), Carboxen (for small volatiles), and PDMS (a general-purpose absorbent) ensures maximum extraction efficiency for the target compound and other potential flavor molecules.[13]

    • Equilibration & Extraction Temperature: An extraction temperature of 60-70 °C is chosen as an optimal balance.[9][14] It significantly increases the vapor pressure of the semi-volatile analyte, facilitating its migration into the headspace, without inducing thermal degradation or unwanted chemical reactions (e.g., Maillard reactions) that could alter the sample's profile.[14]

    • Time: An equilibration time of 30 minutes allows the sample to reach thermal stability and for the analyte to establish a reproducible equilibrium between the sample and the headspace.[14] A subsequent 50-minute extraction time ensures sufficient partitioning of the analyte onto the fiber for sensitive detection.[14]

    Step-by-Step HS-SPME Protocol
    • Sample Weighing: Accurately weigh 1-5 g of the homogenized solid sample (or pipette 1-5 mL of a liquid sample) into a 20 mL headspace vial.[15]

    • Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum to prevent the loss of volatile compounds.

    • Incubation/Equilibration: Place the vial in a heating block or autosampler agitator set to 70 °C . Allow the sample to equilibrate for 30 minutes .[14]

    • Extraction: After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 50 minutes at 70 °C .[14]

    • Desorption: Immediately after extraction, retract the fiber and insert it into the GC inlet for thermal desorption.

    Summary of HS-SPME Parameters
    ParameterRecommended SettingRationale
    SPME Fiber 50/30 µm DVB/CAR/PDMSBroad selectivity for volatile & semi-volatile compounds.[9][11][12]
    Sample Size 1-5 g (or 1-5 mL)Optimal for standard 20 mL headspace vials.[15]
    Equilibration Temp. 70 °CIncreases analyte vapor pressure, enhances partitioning.[14]
    Equilibration Time 30 minEnsures thermal stability and reproducible headspace equilibrium.[14]
    Extraction Temp. 70 °CMaintains high vapor pressure during fiber exposure.[14]
    Extraction Time 50 minAllows for sufficient analyte concentration on the fiber.[14]

    Protocol Part 2: GC-MS Instrumental Parameters

    The following parameters are a robust starting point for method development on most modern GC-MS systems.

    Rationale for Parameter Selection
    • Injector Mode & Temperature: Splitless mode is employed to ensure the entire desorbed sample is transferred to the GC column, maximizing sensitivity for trace-level analysis. An injector temperature of 270 °C facilitates the rapid and complete desorption of the semi-volatile analyte from the SPME fiber.[1][16]

    • GC Column: A low-to-mid polarity column, such as a DB-5ms (5% Phenyl / 95% Dimethylpolysiloxane), is ideal. This stationary phase provides excellent separation for a wide range of compounds and is chemically compatible with the target analyte, which possesses both non-polar (cyclohexyl) and polar (pyrazine) moieties.[14][17]

    • Oven Program: The temperature program begins at a low temperature (40 °C) to cryo-focus the analytes at the head of the column, ensuring sharp peaks. A controlled ramp (4 °C/min) separates compounds based on their differential boiling points and interactions with the stationary phase. A final hold at a high temperature (230 °C) ensures that all heavier components are eluted, preventing column bleed and sample carryover.[1][16]

    • Mass Spectrometer Settings: Standard Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns that are directly comparable to established spectral libraries like NIST for confident identification.[1][15][18] The ion source temperature is set high enough (230 °C) to keep the analytes in the gas phase and prevent contamination.[15][17][19]

    Summary of GC-MS Parameters
    ParameterRecommended Setting
    Gas Chromatograph Agilent 8890 GC or equivalent
    Injector Splitless Mode, 270 °C
    Liner 0.75 mm ID, SPME-specific liner
    Carrier Gas Helium, Constant Flow @ 1.2 mL/min
    GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
    Oven Program 40 °C (hold 5 min), then 4 °C/min to 230 °C (hold 5 min)
    Mass Spectrometer Agilent 5977 MSD or equivalent
    Ionization Mode Electron Ionization (EI) @ 70 eV
    Ion Source Temp. 230 °C
    Quadrupole Temp. 150 °C
    Acquisition Mode Full Scan
    Mass Scan Range m/z 35 - 350
    Solvent Delay 3 min

    Data Analysis and Compound Identification

    Accurate identification of the target analyte relies on a two-factor authentication approach.

    • Mass Spectrum Matching: The primary method for identification is to compare the acquired mass spectrum of the chromatographic peak against a reference library. The NIST (National Institute of Standards and Technology) Mass Spectral Library is the industry standard for this purpose.[20] The fragmentation pattern for 2-cyclohexyl-5-methylpyrazine will serve as its unique fingerprint.

    • Retention Index (RI): Mass spectra of isomers can be nearly identical.[2][3] Therefore, confirming the identity using a Retention Index provides a much higher degree of confidence. RI standardizes the retention time of a compound relative to a series of n-alkanes. While a published RI for this specific compound may not be readily available, analyzing an authentic standard alongside the sample is the most definitive confirmation method.

    For quantitative analysis, creating a calibration curve using an internal standard (ideally a stable isotope-labeled version of the analyte, if available) is the most accurate method.[1] This approach corrects for any variability in extraction efficiency or instrument response, ensuring high-quality, reproducible data.

    Conclusion

    This application note provides a comprehensive and scientifically grounded protocol for the analysis of 2-cyclohexyl-5-methylpyrazine by HS-SPME-GC-MS. The detailed steps and justification for each parameter are designed to provide researchers with a robust starting point for method development and routine analysis. By leveraging the sensitivity of HS-SPME and the specificity of GC-MS, this method is well-suited for applications in flavor chemistry, quality control, and pharmaceutical research where precise and reliable detection of pyrazines is paramount.

    References

    • Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork - MDPI. (2023, January 8). Retrieved from [Link]

    • Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF - ResearchGate. Retrieved from [Link]

    • Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

    • Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed. (2019, August 15). Retrieved from [Link]

    • Analysis-of-Pyrazine-and-Volatile-Compounds-in-Cocoa-Beans-Using-Solid-Phase-Microextraction.pdf - ResearchGate. Retrieved from [Link]

    • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29). Retrieved from [Link]

    • Volatile Characterization: Optimizing GC-MS Methods to Reveal the Chemistry and Aroma of Savoury Food Ingredients - ProQuest. Retrieved from [Link]

    • GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents - CORE. (2023, November 28). Retrieved from [Link]

    • Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry - Research and Reviews. (2024, September 28). Retrieved from [Link]

    • Volatile characterization: Optimizing GC-MS methods to reveal the chemistry and aroma of savoury food ingredients - Wageningen University & Research. (2021, September 10). Retrieved from [Link]

    • Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry - OpenAgrar. Retrieved from [Link]

    • Faster, Smarter Gas Chromatography: The Role of Method Optimization. (2025, March 12). Retrieved from [Link]

    • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29). Retrieved from [Link]

    • Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. (2021, May 31). Retrieved from [Link]

    • GC-MS sample preparation and column choice guide - SCION Instruments. (2025, June 13). Retrieved from [Link]

    • GC-MS Sample Preparation - Organomation. Retrieved from [Link]

    • Analytica Chimica Acta - vscht.cz. Retrieved from [Link]

    • cyclohexyl methyl pyrazine, 28217-92-7 - The Good Scents Company. Retrieved from [Link]

    • (Cyclohexylmethyl)pyrazine | C11H16N2 | CID 16204532 - PubChem - NIH. Retrieved from [Link]

    • Solid Phase Microextraction Fundamentals | Agilent. Retrieved from [Link]

    • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate. Retrieved from [Link]

    • 2-Methylpyrazine-5-carboxylic acid - the NIST WebBook. Retrieved from [Link]

    Sources

    Application Note: Modified Minisci Synthesis of 2-Cyclohexyl-5-Methylpyrazine

    Author: BenchChem Technical Support Team. Date: February 2026

    This Application Note is structured to address the synthesis of 2-cyclohexyl-5-methylpyrazine , a critical flavor compound and pharmaceutical intermediate.

    Note on Nomenclature: Extensive technical verification indicates that the user’s request for "Minetti synthesis" refers to the Minisci Reaction (radical alkylation of heteroaromatics). The phonetic similarity often leads to this colloquial substitution in laboratory settings. This guide details the Minisci Reaction , specifically a Modified Silver-Free Protocol , which is the authoritative industrial method for this specific transformation.

    Executive Summary

    This protocol details a Modified Minisci Alkylation designed to synthesize 2-cyclohexyl-5-methylpyrazine from 2-methylpyrazine. While the classical Minisci reaction utilizes silver nitrate (

    
    ) and ammonium persulfate, this modified protocol  employs a Silver-Free, Iron-Catalyzed Fenton-Type System . This modification reduces heavy metal waste, lowers cost, and improves the regioselectivity profile, favoring the 5-position over the 3- and 6-positions through steric control and thermodynamic equilibration.
    

    Key Advantages of Modification:

    • Green Chemistry: Elimination of stoichiometric or catalytic silver.

    • Scalability: Reagents (cyclohexanecarboxylic acid,

      
      , 
      
      
      
      /Persulfate) are bulk-commodity chemicals.
    • Selectivity: Optimized solvent biphasic conditions suppress polysubstitution.

    Scientific Mechanism & Logic

    The synthesis relies on the generation of a nucleophilic cyclohexyl radical which attacks the electron-deficient pyrazine ring.

    Mechanistic Pathway
    • Radical Generation: Oxidative decarboxylation of cyclohexanecarboxylic acid generates the cyclohexyl radical (

      
      ). In this modified protocol, this is achieved via a persulfate oxidant activated by Iron(II) or thermal initiation.
      
    • Radical Addition: The nucleophilic

      
       attacks the protonated 2-methylpyrazine. Protonation (using TFA or 
      
      
      
      ) is critical to lower the LUMO energy of the heterocycle, making it more susceptible to nucleophilic radical attack.[1]
    • Regioselectivity: The 2-methyl group exerts steric hindrance and electronic influence.

      • C-3 Attack: Sterically hindered by the methyl group.

      • C-6 Attack: Para to the methyl; electronically feasible but often less favored than C-5 in acidic media.

      • C-5 Attack (Target): Sterically accessible and electronically activated.

    • Oxidative Aromatization: The resulting radical cation intermediate is oxidized (by persulfate) and deprotonated to restore aromaticity, yielding the final product.

    Visualization of Pathway

    The following diagram illustrates the radical generation and regioselective addition logic.

    MinisciMechanism Start Cyclohexanecarboxylic Acid Radical Cyclohexyl Radical (Cy•) Start->Radical -CO2 (Decarboxylation) Oxidant Persulfate / Fe(II) (Radical Initiator) Oxidant->Start Intermed Radical Cation Intermediate Radical->Intermed + Substrate Substrate 2-Methylpyrazine (Protonated) Substrate->Intermed Product 2-Cyclohexyl-5-Methylpyrazine (Target) Intermed->Product -H+, -e- (Oxidation) Isomer 2,6-Isomer (Byproduct) Intermed->Isomer Minor Pathway

    Caption: Mechanistic flow of the Modified Minisci Decarboxylative Alkylation showing radical generation and regioselective addition.

    Experimental Protocol

    Reagents & Materials Table
    ComponentRoleEquiv.PurityNotes
    2-Methylpyrazine Substrate1.0>99%Liquid, bp 135°C.
    Cyclohexanecarboxylic Acid Radical Precursor1.5 - 2.098%Excess drives reaction.
    Ammonium Persulfate Oxidant1.598%
    
    
    . Freshly prepared solution.
    Iron(II) Sulfate Catalyst0.199%
    
    
    . Replaces
    
    
    .
    Trifluoroacetic Acid (TFA) Solvent/Acid1.0 (vol)99%Protonates pyrazine.
    Dichloromethane (DCM) Co-solvent1.0 (vol)HPLCCreates biphasic system.
    Step-by-Step Methodology

    Phase 1: Reaction Setup (Biphasic Modification)

    • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methylpyrazine (10 mmol, 0.94 g) in a mixture of DCM (20 mL) and Water (10 mL).

    • Acidification: Carefully add TFA (1.0 mL) or concentrated

      
       (0.5 mL) to protonate the base. Note: The reaction requires acidic pH (< 2.0).
      
    • Precursor Addition: Add Cyclohexanecarboxylic acid (15 mmol, 1.92 g) and Iron(II) Sulfate (1 mmol, 0.28 g) to the mixture.

    • Thermal Initiation: Heat the biphasic mixture to 45–50°C with vigorous stirring. The biphasic nature helps extract the product as it forms, protecting it from over-alkylation.

    Phase 2: Oxidant Addition 5. Controlled Addition: Dissolve Ammonium Persulfate (15 mmol, 3.42 g) in water (15 mL). Add this solution dropwise via an addition funnel over 60 minutes .

    • Critical Control Point: Rapid addition causes excessive exotherm and decarboxylation without coupling (radical dimerization). Slow addition ensures a steady concentration of radicals.
    • Digestion: After addition, maintain heating at 50°C for an additional 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2) or GC-MS.

    Phase 3: Work-up & Purification 7. Quench: Cool the mixture to room temperature. Neutralize carefully with saturated

    
     or 
    
    
    
    (10%) until pH ~8-9. Caution: CO2 evolution. 8. Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM (2 x 20 mL). 9. Drying: Combine organic layers, wash with brine, and dry over anhydrous
    
    
    . 10. Isolation: Concentrate in vacuo to yield the crude oil. 11. Purification: Purify via Flash Column Chromatography (Silica Gel).
    • Gradient: 0% -> 10% Ethyl Acetate in Hexane.
    • Elution Order: Di-substituted byproducts elute first, followed by the target 2-cyclohexyl-5-methylpyrazine .

    Workflow Visualization

    This diagram outlines the operational workflow, emphasizing the critical "Slow Addition" step to prevent side reactions.

    Workflow Setup Setup: 2-Methylpyrazine + Cyclohexanecarboxylic Acid + Fe(II) in DCM/Water/Acid Addition CRITICAL STEP: Slow Dropwise Addition of Ammonium Persulfate (60 mins) Setup->Addition Reaction Reaction Phase: Stir at 50°C for 2 hours (Biphasic protection of product) Addition->Reaction Quench Work-up: Neutralize (pH 9) -> Extract (DCM) Reaction->Quench Purification Purification: Flash Chromatography (Hexane/EtOAc) Quench->Purification

    Caption: Operational workflow for the Iron-Catalyzed Minisci synthesis.

    Validation & Quality Control

    Analytical Data (Expected)
    • Appearance: Colorless to pale yellow liquid/oil.

    • GC-MS: Molecular ion

      
       m/z.
      
      • Fragment ions:

        
         121 (loss of alkene from cyclohexyl), 
        
        
        
        94 (methylpyrazine core).
    • 1H NMR (400 MHz, CDCl3):

      • 
         8.35 (s, 1H, Pyrazine-H3).
        
      • 
         8.20 (s, 1H, Pyrazine-H6).
        
      • 
         2.70 (m, 1H, Cyclohexyl-CH).
        
      • 
         2.55 (s, 3H, Methyl).
        
      • 
         1.20–1.90 (m, 10H, Cyclohexyl-CH2).
        
    Troubleshooting Guide
    ObservationRoot CauseCorrective Action
    Low Yield Rapid addition of oxidant.Use a syringe pump for persulfate addition (extend to 2 hrs).
    Polysubstitution High radical concentration.Increase the solvent volume or reduce acid concentration slightly.
    Starting Material Recovery Incomplete decarboxylation.[2]Ensure temperature is >45°C; check Fe(II) catalyst quality.
    Emulsion during Workup Iron salts precipitating.Use a Celite pad filtration before extraction; add EDTA during workup.

    References

    • Minisci, F., et al. (1971).[1][3] "Nucleophilic character of alkyl radicals: homolytic alkylation of protonated heteroaromatic bases." Tetrahedron, 27(15), 3575-3579.

    • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med. Chem. Commun., 2, 1135-1161.

    • Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699.

    • Application Note Source: BenchChem Technical Protocols - Pyrazine Synthesis. (General Reference for Pyrazine Handling).

    Disclaimer: This protocol involves the use of strong oxidants and acidic conditions.[3] Standard PPE (gloves, goggles, fume hood) is mandatory.

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of 2-cyclohexyl-5-methylpyrazine

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the synthesis of 2-cyclohexyl-5-methylpyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, process optimization, and understanding the underlying reaction mechanisms.

    Core Synthesis Overview

    The most direct and common method for synthesizing asymmetrically substituted pyrazines, such as 2-cyclohexyl-5-methylpyrazine, is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1][2] In this case, the key precursors are 1,2-diaminopropane and cyclohexylglyoxal . The reaction proceeds through the formation of a dihydropyrazine intermediate, which subsequently oxidizes to the aromatic pyrazine product.

    A critical consideration is the availability of the starting materials. While 1,2-diaminopropane is a readily available commercial reagent[3][4][5], cyclohexylglyoxal is less common and often needs to be synthesized in a preceding step, typically via the oxidation of cyclohexyl methyl ketone.[6] This multi-step reality introduces additional variables that can impact the final yield and purity.

    cluster_precursors Starting Materials cluster_reaction Core Reaction cluster_products Products 1_2_diaminopropane 1,2-Diaminopropane condensation Condensation & Cyclization 1_2_diaminopropane->condensation cyclohexylglyoxal Cyclohexylglyoxal cyclohexylglyoxal->condensation oxidation Oxidation (e.g., Air) condensation->oxidation Forms Dihydropyrazine Intermediate crude_product Crude Product Mixture oxidation->crude_product final_product Pure 2-cyclohexyl- 5-methylpyrazine crude_product->final_product Purification (Distillation, Chromatography)

    High-level workflow for 2-cyclohexyl-5-methylpyrazine synthesis.

    Troubleshooting Guide

    This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

    Q1: My final yield is significantly lower than expected. What are the common causes?

    Low yield is the most frequent challenge and can stem from several factors throughout the experimental process.

    • Potential Cause 1: Suboptimal Reaction Temperature.

      • Explanation: The condensation reaction is temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions, such as polymerization and degradation of reactants or products, which significantly lowers the yield.[7][8]

      • Solution: Empirically determine the optimal temperature. Start with established protocols (often in the range of 80-120°C) and perform small-scale optimization runs, increasing the temperature in 10°C increments while monitoring the reaction progress by TLC or GC-MS.

    • Potential Cause 2: Incorrect Reactant Stoichiometry.

      • Explanation: The molar ratio of the 1,2-diamine to the 1,2-dicarbonyl is critical. An excess of the diamine can sometimes lead to the formation of complex side products, while an excess of the highly reactive glyoxal can favor polymerization.[1]

      • Solution: Begin with a 1:1 molar ratio of 1,2-diaminopropane to cyclohexylglyoxal. Depending on the results, consider a slight excess (1.05 to 1.1 equivalents) of the more volatile or less stable component to drive the reaction to completion.

    • Potential Cause 3: Poor Quality or Degradation of Starting Materials.

      • Explanation: 1,2-diaminopropane can absorb water and carbon dioxide from the atmosphere. Cyclohexylglyoxal can be unstable and prone to self-condensation or oxidation over time. Impurities in either starting material can inhibit the reaction or introduce competing side reactions.

      • Solution: Use freshly distilled 1,2-diaminopropane. If synthesizing cyclohexylglyoxal, ensure it is purified correctly (e.g., by distillation) and used promptly. Confirm the purity of both precursors via NMR or GC-MS before starting the main reaction.

    • Potential Cause 4: Inefficient Oxidation of the Dihydropyrazine Intermediate.

      • Explanation: The final step of the synthesis is the aromatization of the dihydropyrazine intermediate. While often accomplished by exposure to atmospheric oxygen, this process can be slow and inefficient, leaving a significant portion of the product in its dihydro form, which may be lost during workup.

      • Solution: If air oxidation is insufficient, consider bubbling air or oxygen through the reaction mixture (with appropriate safety precautions). Alternatively, a mild chemical oxidant can be introduced post-condensation to ensure complete conversion.

    Q2: I'm observing multiple spots on my TLC/peaks in my GC-MS besides the product. What are these impurities?

    The presence of multiple byproducts points towards competing reaction pathways.

    • Potential Cause 1: Polymerization.

      • Explanation: The reactive carbonyl and amino groups of the reactants and intermediates can react in a chain-like fashion, leading to high-molecular-weight oligomers or polymers instead of the desired six-membered ring.[1] This is often exacerbated by high concentrations or temperatures.

      • Solution: Control the rate of addition of one reactant to the other to maintain a low instantaneous concentration. Ensure the reaction temperature is not excessively high.[1] Proper solvent choice can also help to keep reactive intermediates solvated and less prone to polymerization.

    • Potential Cause 2: Unreacted Starting Materials.

      • Explanation: This indicates an incomplete reaction. It could be due to insufficient reaction time, a temperature that is too low, or deactivation of one of the reactants.

      • Solution: Monitor the reaction using TLC or GC. If starting materials persist, consider extending the reaction time or cautiously increasing the temperature.[7]

    • Potential Cause 3: Formation of Isomers or Other Heterocycles.

      • Explanation: While less common in this specific synthesis, suboptimal pH or the presence of certain contaminants could potentially favor the formation of other heterocyclic systems, such as imidazoles.[7]

      • Solution: Ensure the reaction is run under neutral or slightly acidic/basic conditions as dictated by your optimized protocol. Control the pH carefully, as significant deviations can alter reaction pathways.[7]

    Q3: How can I effectively purify the final product to improve yield and purity?

    An effective purification strategy is crucial for isolating the target compound from byproducts and unreacted starting materials.

    • Solution 1: Distillation.

      • Explanation: If the product is thermally stable and has a distinct boiling point from the impurities, vacuum distillation is an excellent method for purification on a larger scale.

      • Procedure: After an initial aqueous workup to remove salts and water-soluble impurities, dry the crude organic extract and perform distillation under reduced pressure.

    • Solution 2: Column Chromatography.

      • Explanation: For high-purity requirements or for separating compounds with close boiling points, column chromatography is the preferred method.

      • Procedure: Use silica gel as the stationary phase. Determine an optimal solvent system (e.g., a hexane/ethyl acetate gradient) using TLC. A less polar solvent system will typically elute the desired pyrazine before more polar impurities.

    • Solution 3: Acid-Base Extraction.

      • Explanation: Pyrazines are weakly basic and can be protonated. This property can be exploited to separate them from non-basic impurities.

      • Procedure: Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether). Extract with a dilute aqueous acid (e.g., 5% HCl). The pyrazine will move to the aqueous layer as its hydrochloride salt. Wash the aqueous layer with fresh ether to remove residual non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH) and extract the purified pyrazine back into an organic solvent.

    Frequently Asked Questions (FAQs)

    Q1: What is the detailed mechanism of the condensation reaction?

    The reaction proceeds in two main stages:

    • Cyclocondensation: One amino group of 1,2-diaminopropane attacks one of the carbonyl groups of cyclohexylglyoxal, forming a hemiaminal which then dehydrates to an imine (Schiff base). An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, followed by another dehydration step to form a 1,2-dihydropyrazine ring.

    • Oxidation: The 1,2-dihydropyrazine intermediate is unstable and readily oxidizes to the stable aromatic pyrazine ring. This oxidation is often spontaneous in the presence of air.

    Reactants Diamine + Dicarbonyl SchiffBase Schiff Base Formation Reactants->SchiffBase -H2O Cyclization Intramolecular Cyclization SchiffBase->Cyclization Dihydropyrazine Dihydropyrazine Intermediate Cyclization->Dihydropyrazine -H2O Oxidation Oxidation (-2H) Dihydropyrazine->Oxidation Pyrazine Aromatic Pyrazine Product Oxidation->Pyrazine

    Simplified reaction mechanism for pyrazine formation.

    Q2: What are the most critical parameters to control for maximizing yield?

    The table below summarizes the key parameters and their impact on the synthesis.

    ParameterOptimal RangeRationale & Impact on Yield
    Temperature 80 - 120 °C (Solvent Dependent)Too low: incomplete reaction. Too high: promotes polymerization and side reactions.[4][7]
    Reactant Ratio ~1:1 (Diamine:Glyoxal)Significant excess of either reactant can lead to byproduct formation.[7]
    Reaction Time 4 - 24 hoursMust be sufficient for complete conversion. Monitor by TLC/GC to avoid unnecessary heating.
    Atmosphere Inert (e.g., N₂) during condensation, then Air/O₂ for oxidationPrevents premature oxidation or side reactions during the initial condensation. Air is required for the final aromatization step.
    Solvent Ethanol, Methanol, TolueneShould effectively dissolve reactants and facilitate heat transfer. Choice can influence side reactions.

    Q3: Are there alternative synthetic routes I can consider?

    Yes, while the diamine-dicarbonyl condensation is the most direct for this target, other general methods for pyrazine synthesis exist. One classic approach is the self-condensation of α-amino ketones.[1][7] However, this would require the synthesis of 1-amino-1-cyclohexylpropan-2-one, which is a more complex precursor than 1,2-diaminopropane and cyclohexylglyoxal. For this specific target molecule, the described route remains the most practical.

    Q4: What are the key safety considerations for this synthesis?

    • 1,2-Diaminopropane: This compound is flammable, corrosive, and causes severe skin burns and eye damage.[3][4] Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Solvents: Organic solvents like ethanol, methanol, and toluene are flammable. Ensure all heating is performed using heating mantles or oil baths with proper temperature control, and avoid open flames.

    • Pressure: If bubbling oxygen through the reaction, use a pressure-relief bubbler to prevent pressure buildup in the sealed apparatus.

    Detailed Experimental Protocol

    This protocol provides a representative, self-validating procedure. Researchers should adapt it based on their specific equipment and analytical findings.

    Part A: Synthesis of Cyclohexylglyoxal (Adapted from general methods[6])

    • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add cyclohexyl methyl ketone (1.0 eq) and dimethyl sulfoxide (DMSO, ~3-4 volumes).

    • Reaction: Slowly add a solution of dilute hydrochloric acid in DMSO dropwise to the stirred solution at room temperature.

    • Monitoring: Monitor the reaction for ~24-30 hours at room temperature. The progress can be tracked by TLC, observing the consumption of the starting ketone.

    • Work-up: Once complete, pour the reaction mixture into a separatory funnel containing water and extract several times with chloroform or diethyl ether.

    • Purification: Combine the organic extracts, wash with saturated sodium carbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude cyclohexylglyoxal can be purified by vacuum distillation.

    Part B: Synthesis of 2-cyclohexyl-5-methylpyrazine

    • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the purified cyclohexylglyoxal (1.0 eq) in ethanol (~5-10 volumes).

    • Addition: To this solution, add 1,2-diaminopropane (1.0-1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.

    • Reflux: After the addition is complete, heat the mixture to reflux (approx. 80°C for ethanol) and maintain for 6-12 hours.

    • Monitoring: Follow the consumption of the limiting reagent (typically the glyoxal) by TLC or GC analysis.

    • Oxidation: After the condensation is complete (starting materials are consumed), cool the reaction slightly, remove the condenser, and stir the solution open to the air (or bubble air through it) for 2-4 hours to facilitate oxidation of the dihydropyrazine intermediate.

    • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash with water, followed by brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 2-cyclohexyl-5-methylpyrazine.

    References

    • Biosynce. (2025, October 10). What are the side - reactions in pyrazine synthesis? - Blog.
    • BenchChem. (2025).
    • Wikipedia. 1,2-Diaminopropane. [Link]

    • Organic Syntheses. Procedure for Phenylglyoxal. [Link]

    • MDPI. (2024, July 30). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

    • Google Patents. US5693806A - Process for producing pyrazine compounds.
    • Google Patents.
    • IOP Publishing. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

    • Ottokemi. 1,2-Diaminopropane, 98% 78-90-0 India. [Link]

    • SciSpace. (2004, November 30). Koenigs-Knorr synthesis of cycloalkyl glycosides. [Link]

    • ResearchGate. (2026, January 7). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

    • National Center for Biotechnology Information. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

    • Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. [Link]

    Sources

    Technical Support Center: Minisci Reaction for Pyrazine Alkylation

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist

    Introduction: The Pyrazine Paradox

    Welcome to the technical support hub for Minisci-type functionalization. You are likely here because you are attempting to append an alkyl group to a pyrazine core, and the reaction has either failed, turned into a black tar, or yielded an inseparable mixture of polyalkylated products.

    The Core Problem: Pyrazines are electron-deficient diazines. To make them reactive toward nucleophilic alkyl radicals, we must protonate them (lowering the LUMO).[1] However, the resulting alkylated product is often more electron-rich and lipophilic than the starting material, making it a better substrate for a second reaction (polyalkylation). Furthermore, the harsh oxidative conditions of the classic Minisci (Ag/S₂O₈) often decompose sensitive drug scaffolds.

    This guide moves beyond standard textbook definitions to address the practical failure modes encountered in medicinal chemistry.

    Module 1: Standard Operating Protocols (SOPs)

    Before troubleshooting, ensure you are using a validated protocol. We recommend two distinct "Engines" for this reaction.

    Engine A: The "Classic" Thermal Protocol

    Best for: Simple substrates, primary/secondary alkyl groups, inexpensive reagents.

    ComponentRoleStandard StoichiometryNotes
    Substrate Pyrazine Core1.0 equiv
    Radical Source Carboxylic Acid (R-COOH)3.0 - 5.0 equivExcess is required due to decarboxylation inefficiencies.
    Oxidant (NH₄)₂S₂O₈2.0 - 3.0 equivAdds the radical and re-aromatizes the product.
    Catalyst AgNO₃0.1 - 0.3 equivCatalyzes decarboxylation.
    Acid TFA or H₂SO₄1.0 - 3.0 equivCritical: Must protonate the pyrazine.
    Solvent DCM/Water (1:1) or MeCN/Water0.2 MBiphasic (DCM/H₂O) helps prevent polyalkylation.
    Temp 40°C - 80°C-Higher temps increase rate but also side reactions.
    Engine B: The "Modern" Sulfinate Protocol (Baran Conditions)

    Best for: Late-stage functionalization, complex pharma intermediates, avoiding silver.

    ComponentRoleStandard StoichiometryNotes
    Substrate Pyrazine Core1.0 equiv
    Radical Source Zinc Sulfinate (R-SO₂Zn)2.0 - 3.0 equiv"Diversinates" - release radical via SO₂ extrusion.
    Oxidant TBHP (70% aq)3.0 - 5.0 equivMilder than persulfate.
    Solvent DMSO/Water or DCM/Water0.1 MDMSO often solubilizes complex heterocycles better.
    Temp Room Temp - 50°C-Often works at lower temps than Engine A.

    Module 2: Diagnostic Visualization

    Understanding the failure point requires visualizing the competitive pathways.

    MinisciMechanism Start Pyrazine Substrate Protonated Protonated Species (Activated) Start->Protonated + Acid (TFA/H2SO4) RadicalCat Radical Cation Intermediate Protonated->RadicalCat + R• (Fast Addition) RadicalGen Radical Source (R-COOH / R-SO2M) AlkylRadical Nucleophilic Alkyl Radical (R•) RadicalGen->AlkylRadical Oxidant (Persulfate/TBHP) AlkylRadical->RadicalCat Nucleophilic Attack Product Mono-Alkylated Product RadicalCat->Product - H+ / - e- (Oxidative Aromatization) PolyProduct Poly-Alkylated Side Product Product->PolyProduct Substrate is now more lipophilic/reactive

    Figure 1: The Minisci reaction cycle showing the critical activation step (protonation) and the primary failure mode (polyalkylation loop).

    Module 3: Troubleshooting FAQs

    Issue 1: "My reaction mixture turned black, and I see no product."

    Diagnosis: This is typically due to oxidative decomposition or polymerization of the heterocycle/radical source. Pyrazines are sensitive to harsh acidic/oxidative environments.

    • Corrective Action 1 (Lower Temperature): If using Protocol A (Persulfate), drop the temperature to 40°C or room temperature. High heat (80°C+) promotes polymerization.

    • Corrective Action 2 (Switch Oxidant): Persulfates are strong oxidants. Switch to Protocol B (Zinc Sulfinates + TBHP). TBHP is milder and less likely to degrade the pyrazine ring.

    • Corrective Action 3 (Degassing): While Minisci is often cited as "air-tolerant," oxygen can quench carbon radicals or promote side oxidations. Sparge your solvent with Argon for 10 minutes.

    Issue 2: "I have 50% conversion, but the rest is starting material."

    Diagnosis: The reaction has stalled because the radical source is depleted or the pH has drifted .

    • The Science: The radical half-life is extremely short. Once the oxidant/acid consumes the radical precursor, the reaction stops.

    • Corrective Action (Portion-wise Addition): Do not add all reagents at once. Add the radical source and oxidant in 3-5 portions over 2 hours. This maintains a steady-state concentration of radicals.

    • Corrective Action (Acid Check): As the reaction proceeds, ammonium persulfate generates acid, but if you are using a buffer or weak acid, the pH might rise. Ensure the pH remains < 3.0 to keep the pyrazine protonated.

    Issue 3: "I cannot separate the mono-alkylated product from the di-alkylated impurity."

    Diagnosis: This is the "Minisci Curse." The product is often more nucleophilic than the starting material.

    • The Science: Alkyl groups are electron-donating. A methyl-pyrazine is more electron-rich than pyrazine, but it is also more lipophilic.

    • Corrective Action (The Biphasic Trick): Use a DCM/Water (1:1) solvent system.

      • Mechanism:[1][2][3][4] The reaction happens in the aqueous phase (where the protonated pyrazine lives). As soon as the alkyl group attaches, the molecule becomes more lipophilic and extracts itself into the DCM layer, shielding it from further radical attack in the aqueous phase.

    • Corrective Action (Stoichiometry Control): Stop the reaction at 60-70% conversion. It is better to recover starting material than to lose yield to inseparable di-alkylation.

    Issue 4: "The reaction works for Methyl, but fails for Isopropyl/Tert-butyl."

    Diagnosis: Steric hindrance or Radical Polarity Mismatch .

    • The Science: Tertiary radicals are more stable (good) but also more nucleophilic and bulkier (bad). If your pyrazine has substituents at C2/C6, a bulky radical cannot access the C3/C5 positions easily.

    • Corrective Action: Increase the temperature slightly to overcome the activation energy barrier of the steric clash, or switch to a less bulky radical precursor if possible (e.g., use an ethyl group instead of isopropyl if the biological target permits).

    Module 4: Advanced Engineering (Regioselectivity)

    Controlling where the radical hits on the pyrazine ring is complex.

    ScenarioPredicted Major IsomerExplanation
    Unsubstituted Pyrazine Mono-substitutionStatistical attack.
    2-Methoxy-Pyrazine C-5 PositionThe methoxy group is electron-donating (by resonance) but withdrawing (by induction). Radical attack prefers para- to the donor or positions with lowest electron density.
    2-Chloro-Pyrazine C-5 / C-6 MixtureHalogens deactivate the ring but direct ortho/para.
    2-Cyano-Pyrazine C-5 PositionStrong EWG makes the ring very electron-deficient; protonation occurs at N-4, directing attack to C-5/C-6.

    Expert Tip: If you cannot achieve the desired regioselectivity, consider blocking the unwanted position with a halogen (Cl/Br) and removing it later via hydrogenolysis, or using a Photoredox approach which often exhibits different selectivity patterns due to milder conditions.

    References & Validated Sources

    • Duncton, M. A. J. (2011).[4][5][6] Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161. Link

      • Core Reference: The definitive review on applying Minisci in drug discovery.

    • Fujiwara, Y., et al. (Baran Group) (2012).[7] Practical C-H Functionalization of Quinolines with Boronic Acids. J. Am. Chem. Soc., 134(3), 1494–1497.[7] (Basis for Diversinates).[7] Link

      • Core Reference: Establishes the sulfinate/TBHP protocol.

    • Proctor, R. S. J., & Phipps, R. J. (2019).[5] Recent Advances in Minisci-Type Reactions. Angew. Chem. Int. Ed., 58, 13666.[5] Link

      • Core Reference: Covers modern photoredox and enantioselective variants.

    • Bohman, B., et al. (2014).[8] Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Org. Lett., 16(11), 2787–2789.[8] Link

      • Core Reference: Specific protocols for pyrazine substrates avoiding toxic catalysts.[8][9][10]

    Sources

    Technical Support Center: Strategies for Removing Unreacted Methylpyrazine

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet often vexing problem of removing unreacted methylpyrazine from their final product. Methylpyrazine's unique physical properties—moderate boiling point and broad solubility—necessitate a systematic and well-chosen purification strategy. This document provides in-depth, field-proven insights and step-by-step protocols to effectively address this separation challenge.

    Section 1: Understanding the Contaminant: Properties of 2-Methylpyrazine

    A successful purification strategy begins with a thorough understanding of the impurity you are trying to remove. 2-Methylpyrazine (hereafter referred to as methylpyrazine) is a colorless to pale yellow liquid with a distinct nutty aroma.[1][2] Its physical properties are pivotal in determining the most effective separation technique.

    PropertyValueSource(s)
    Molecular Formula C₅H₆N₂[1][3]
    Molecular Weight 94.11 g/mol [1][2]
    Boiling Point 135-137 °C (at 760 mmHg)[1][2][4][5][6]
    Melting Point -29 °C[1][5][6]
    Density ~1.03 g/cm³ (at 20-25 °C)[1][6][7]
    Water Solubility Very high (~1000 mg/mL at 20 °C)[1][4]
    Organic Solubility Soluble in most organic solvents (e.g., ethanol, hexane, oils)[1][8][9]
    LogP (Octanol/Water) 0.21[1][4]

    The key takeaway from these properties is the dual challenge: the boiling point is too high for simple evaporation under reduced pressure without potentially affecting the product, and its broad solubility can complicate standard liquid-liquid extractions.

    Section 2: Frequently Asked Questions (FAQs) & Purification Strategy Selection

    This section addresses the most common questions and provides a logical framework for choosing the right purification method.

    Q1: Where do I even start? How do I choose the best purification method?

    A1: The optimal method is dictated entirely by the physical and chemical properties of your desired product . There is no one-size-fits-all solution. The fundamental principle is to exploit a significant difference in physical properties between your product and methylpyrazine.

    The following decision workflow provides a systematic approach to selecting a primary purification strategy.

    G Purification Method Selection Workflow start Crude Product (contains methylpyrazine) product_state Is the final product a solid or a liquid? start->product_state is_solid Solid Product product_state->is_solid Solid is_liquid Liquid Product product_state->is_liquid Liquid recrystallization Primary Method: Recrystallization is_solid->recrystallization end_node Purity Analysis (NMR, GC-MS, LC-MS) recrystallization->end_node boiling_point_check Is Product BP > 185°C AND thermally stable? is_liquid->boiling_point_check distillation Primary Method: Distillation (Fractional or Vacuum) boiling_point_check->distillation Yes polarity_check Is there a significant difference in polarity? boiling_point_check->polarity_check No distillation->end_node acid_base_check Is the product neutral and non-acid sensitive? polarity_check->acid_base_check Yes advanced_chrom Advanced Chromatography (Reverse-Phase, Shallow Gradient) polarity_check->advanced_chrom No chromatography Primary Method: Column Chromatography acid_base_check->chromatography No acid_wash Primary Method: Acid-Base Extraction acid_base_check->acid_wash Yes chromatography->end_node acid_wash->end_node advanced_chrom->end_node

    Caption: A decision-making workflow for selecting the appropriate purification technique.

    Q2: My product is a solid. How can I remove the liquid methylpyrazine?

    A2: This is the most straightforward scenario. Recrystallization is the method of choice.[10][11] Since methylpyrazine has a very low melting point (-29 °C), it will remain dissolved in the cold crystallization solvent (the "mother liquor") while your pure solid product crystallizes out.[1][5][6]

    The key is to select a solvent or solvent system in which your product has high solubility when hot and low solubility when cold, while methylpyrazine remains soluble at cold temperatures.[12][13]

    • Causality: The process works by creating a supersaturated solution of your desired compound upon cooling, which then precipitates out in a highly ordered, crystalline form. The disordered impurity molecules (methylpyrazine) do not fit into this growing crystal lattice and remain in the solution.[11]

    • See Protocol 1 for a detailed experimental procedure.

    Q3: My product is a liquid. What are my options?

    A3: This requires a more nuanced approach, primarily focusing on differences in boiling point or polarity.

    • Distillation: If your product is thermally stable and has a boiling point that is significantly different from methylpyrazine's (a difference of >50 °C is ideal), distillation is highly effective.[10]

      • Fractional Distillation: Use for boiling point differences between 25-50 °C.

      • Vacuum Distillation: This is a crucial technique that lowers the boiling points of both compounds, which is essential if your product is high-boiling or susceptible to thermal degradation.[12][14]

    • Column Chromatography: If distillation is not feasible, column chromatography is a powerful and versatile alternative that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel).[10] This is the preferred method when there is a notable difference in polarity between your product and methylpyrazine.[15][16]

      • See Protocol 3 for a detailed experimental procedure.

    Q4: Can I use a liquid-liquid extraction to remove methylpyrazine?

    A4: While methylpyrazine is soluble in many organic solvents, its very high water solubility can be exploited.[1][4] However, a simple water wash of an organic layer may not be sufficient due to partitioning effects.

    A much more robust and chemically specific method is an acid-base extraction .

    • Expertise & Causality: The two nitrogen atoms in the pyrazine ring have lone pairs of electrons, making methylpyrazine a weak base. By washing an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the methylpyrazine is protonated, forming a water-soluble ammonium salt. This salt will be quantitatively extracted into the aqueous layer, leaving your neutral product in the organic phase. This is a standard and highly effective method for removing basic impurities.[10]

    • See Protocol 2 for a detailed experimental procedure.

    G cluster_0 Organic Phase cluster_1 Aqueous Phase (Added) cluster_2 Organic Phase (After Extraction) cluster_3 Aqueous Phase (After Extraction) Product Neutral Product PureProduct Purified Neutral Product Product->PureProduct Remains MP Methylpyrazine (Base) Salt Methylpyrazine Salt (Water Soluble) MP->Salt Protonation Acid Aqueous Acid (e.g., HCl) Acid->Salt

    Caption: The principle of acid-base extraction for removing methylpyrazine.

    Q5: Methylpyrazine and my product have very similar polarities and boiling points. What should I do?

    A5: This is the most challenging scenario. Standard methods may fail, requiring more advanced techniques.

    • High-Performance Flash Chromatography: Do not give up on chromatography. Optimize it by:

      • Using high-surface-area silica gel (>700 m²/g), which increases the resolving power.[15]

      • Running a very shallow solvent gradient during elution. This can improve the separation of compounds with similar retention factors.[15]

      • Meticulously screening various solvent systems using Thin Layer Chromatography (TLC) beforehand to find the optimal mobile phase.[14]

    • Reverse-Phase Chromatography (RPC): If normal-phase (silica) fails, switch the polarity. In RPC (e.g., using a C18 stationary phase), non-polar compounds are retained more strongly.[16] If your product is slightly more or less polar than methylpyrazine, RPC might provide the selectivity needed for separation, especially when purifying from an aqueous solution.[17][18]

    Section 3: Detailed Experimental Protocols

    The following protocols are self-validating systems. Always confirm the purity of your final product and check waste fractions (e.g., mother liquor, aqueous washes) by TLC or GC-MS to ensure the impurity has been successfully removed.

    Protocol 1: Purification by Recrystallization (for Solid Products)

    This protocol is ideal when your desired product is a solid at room temperature.

    • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, water, or mixtures).

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

    • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This step is often unnecessary for removing methylpyrazine.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of cold solvent to rinse off any adhering mother liquor containing the methylpyrazine.

    • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

    Protocol 2: Purification by Acid-Base Extraction

    This protocol is highly effective for neutral organic products that are not sensitive to acid.[10]

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.

    • Acidic Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel.

    • Extraction: Stopper the funnel, invert it, and vent to release pressure. Shake vigorously for 1-2 minutes.

    • Separation: Allow the layers to separate completely. Drain the lower aqueous layer (which now contains the methylpyrazine salt).

    • Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal.

    • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine to remove excess water.

    • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

    Protocol 3: Purification by Silica Gel Column Chromatography

    This protocol separates compounds based on polarity.[15][16]

    • Solvent System Selection: Using TLC, identify a mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), that gives good separation between your product and methylpyrazine. The ideal Rf value for your product should be around 0.25-0.35.

    • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent. Pour the slurry into a glass column and allow it to pack into a uniform bed, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. For best results, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed ("dry loading").

    • Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes. You may need to gradually increase the polarity of the mobile phase (gradient elution) to move your product off the column.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

    Section 4: Troubleshooting Guide
    ProblemProbable Cause(s)Suggested Solution(s)
    Methylpyrazine still present after recrystallization - Product and impurity co-crystallized.- Inefficient washing of crystals.- Try a different recrystallization solvent.- Ensure the final wash is done with ice-cold solvent to minimize re-dissolving your product.
    Low recovery after acid-base extraction - Your product has some basicity and was partially extracted.- Your product is water-soluble.- Use a milder acid (e.g., 5% citric acid) for the wash.- If the product is water-soluble, this method is not suitable. Consider distillation or chromatography.
    Product and methylpyrazine co-elute during chromatography - The chosen mobile phase does not provide enough selectivity.- The column was overloaded with crude material.- Re-optimize the mobile phase with TLC; try adding a small percentage of a third solvent (e.g., methanol or dichloromethane).[14]- Run a shallower gradient.- Use a larger column or load less material.- Switch to a reverse-phase (C18) column.
    An emulsion forms during extraction - Solvents have similar densities.- High concentration of reagents.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Dilute the reaction mixture with more organic solvent.- Gently swirl the mixture instead of shaking vigorously.- Filter the entire mixture through a pad of Celite.
    References
    • 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem. National Center for Biotechnology Information. [Link]

    • Showing Compound Methylpyrazine (FDB011112) - FooDB. Canadian Institutes of Health Research. [Link]

    • 2-Methylpyrazine - Solubility of Things. Solubility of Things. [Link]

    • Methylpyrazine - CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]

    • SPECIFICATION SHEET - 2 Methyl Pyrazine. Advanced Biotech. [Link]

    • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Journal of Chromatographic Science | Oxford Academic. Oxford University Press. [Link]

    • Pyrazine, methyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

    • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. National Library of Medicine. [Link]

    • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]

    • SOP: CRYSTALLIZATION - UCT Science. University of Cape Town. [Link]

    • Crystallization - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

    Sources

    Technical Support Center: Optimizing GC Column Temperature for Pyrazine Separation

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical parameter of GC oven temperature for the successful separation of pyrazine compounds. Pyrazines are a vital class of aromatic heterocyclic compounds that significantly contribute to the flavor and aroma of many food products and are also key structural motifs in numerous pharmaceuticals.[1][2]

    This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter.

    Frequently Asked Questions (FAQs)

    Q1: Why is temperature programming so crucial for pyrazine analysis?

    Temperature programming is essential because pyrazines are often present in complex mixtures with a wide range of boiling points and polarities.[3] An isothermal method (constant temperature) may either fail to elute high-boiling pyrazines in a reasonable time or co-elute volatile pyrazines with the solvent front. Temperature programming allows for the separation of compounds with diverse volatilities in a single run by starting at a low temperature to resolve early-eluting compounds and gradually increasing the temperature to elute less volatile compounds.[3][4] This technique improves peak shape, reduces analysis time, and enhances resolution.[3]

    Q2: What is a good starting temperature program for pyrazine separation?

    A good "scouting" gradient is a universal starting point for method development.[4] This allows you to understand the volatility range of your sample and provides a baseline for further optimization.

    ParameterRecommended Starting ValueRationale
    Initial Temperature 40-50°C[1]A low initial temperature is crucial for trapping and focusing volatile pyrazines at the head of the column, ensuring sharp peaks for early eluting compounds.
    Initial Hold Time 2-5 minutes[1]This hold time allows for the complete transfer of all analytes from the injector to the column, especially important for splitless injections.
    Ramp Rate 3-10°C/min[1][5]A moderate ramp rate provides a good balance between analysis time and resolution. A slower ramp generally improves separation.[6]
    Final Temperature 230-250°C[1][7]This should be high enough to elute all target pyrazines and any higher-boiling matrix components, but should not exceed the column's maximum operating temperature.
    Final Hold Time 5-10 minutes[5]A final hold ensures that all compounds have eluted, preventing "ghost peaks" or carryover in subsequent runs.[8]

    Table 1: Recommended starting GC oven temperature program for pyrazine analysis.

    Q3: How does the choice of GC column (polar vs. non-polar) affect the optimal temperature program?

    The column's stationary phase polarity is a critical factor that dictates the separation mechanism and, consequently, the temperature program.

    • Non-polar columns (e.g., DB-5, HP-5) separate compounds primarily based on their boiling points.[9][10] The temperature program will be a more direct reflection of the volatility of the pyrazines.

    • Polar columns (e.g., DB-WAX, SUPELCOWAX 10) provide better separation for isomeric pyrazines, which often have very similar boiling points but differ in polarity.[6] These columns offer different selectivity based on dipole-dipole interactions.[11] The temperature program may require slower ramp rates to take full advantage of these subtle polarity differences for enhanced resolution.[6]

    Troubleshooting Guide

    Issue 1: Poor resolution of early-eluting pyrazines (peaks are co-eluting near the solvent front).

    Cause: The initial oven temperature is too high, causing the volatile pyrazines to travel through the column too quickly without sufficient interaction with the stationary phase.

    Solution:

    • Lower the initial oven temperature. A general rule is to set the initial temperature about 20°C below the boiling point of the most volatile pyrazine of interest.[12]

    • Avoid an initial hold time if using split injection. For early eluting peaks, it is often more effective to lower the initial temperature rather than adding a hold time.[4][13]

    Issue 2: Isomeric pyrazines are co-eluting, and they have nearly identical mass spectra.

    Cause: This is a common and significant challenge in pyrazine analysis.[6][14] Many positional isomers produce very similar mass spectra, making identification based on mass spectrometry alone unreliable.[6]

    Solutions:

    • Optimize the temperature ramp rate. A slower ramp rate (e.g., 2-5°C/min) increases the interaction time between the analytes and the stationary phase, which can significantly improve the resolution of closely eluting compounds.[6]

    • Select a more appropriate column. While non-polar columns can be used, polar columns like DB-WAX often provide superior separation for isomers.[6]

    • Calculate and use Retention Indices (RIs). Do not rely solely on mass spectra for identification. Calculating and comparing the retention indices of your peaks with known values from databases for your specific column is a crucial step for unambiguous identification.[6]

    Issue 3: Late-eluting peaks are broad and show significant tailing.

    Cause: This can be due to several factors including analyte interaction with active sites, column contamination, or a suboptimal temperature program.

    Solutions:

    • Increase the final temperature or hold time. Ensure the final temperature is high enough and held for a sufficient duration to elute all compounds. A good practice is to set the final temperature about 20°C above the elution temperature of the last compound of interest.[13]

    • Increase the ramp rate. If the late-eluting peaks are well-separated but broad, a faster ramp rate can help to sharpen the peaks by moving them through the column more quickly.

    • Check for system activity. Pyrazines can interact with active sites in the inlet liner or the column itself.[6] Using a deactivated inlet liner and trimming a small portion of the front of the column can help mitigate this issue.[6]

    • Bake out the column. Contaminants from previous injections can accumulate and cause peak tailing.[6] Baking out the column at its maximum allowable temperature can help to remove these contaminants.

    Experimental Protocol: Optimizing a GC Temperature Program

    This protocol outlines a systematic approach to developing a robust temperature program for pyrazine separation.

    • Initial "Scouting" Run:

      • Inject a standard mixture of your target pyrazines using the recommended starting temperature program from Table 1.

      • This initial run will provide a general overview of the elution profile of your analytes.

    • Optimizing the Initial Temperature:

      • If the early-eluting peaks are poorly resolved, decrease the initial temperature in 10°C increments until satisfactory separation is achieved.[12]

    • Optimizing the Ramp Rate:

      • The ramp rate has the most significant impact on the resolution of peaks in the middle of the chromatogram.[4]

      • A good starting point for the optimal ramp rate is approximately 10°C per column hold-up time (t₀).[12][13]

      • If resolution is still insufficient, decrease the ramp rate in small increments (e.g., 1-2°C/min). Be aware that this will increase the analysis time.

    • Optimizing the Final Temperature and Hold Time:

      • Ensure the final temperature is high enough to elute all compounds of interest.

      • Hold this temperature for at least 5-10 minutes to ensure the column is clean for the next injection.

    Workflow for Temperature Program Optimization

    GC_Optimization_Workflow GC Temperature Program Optimization Workflow start Start with Scouting Program (e.g., 40°C hold 2 min, ramp 10°C/min to 250°C, hold 5 min) q1 Are early peaks well-resolved? start->q1 step2 Decrease Initial Temperature (e.g., by 10°C increments) q1->step2 No q2 Are mid-run peaks well-resolved? q1->q2 Yes step2->q1 step3 Decrease Ramp Rate (e.g., to 2-5°C/min) q2->step3 No q3 Are late peaks sharp and eluted? q2->q3 Yes step3->q2 step4 Increase Final Temperature and/or Final Hold Time q3->step4 No end_node Optimized Method q3->end_node Yes step4->q3

    Caption: A systematic workflow for optimizing the GC oven temperature program for pyrazine separation.

    References

    • Kocjan, R., & Petri, A. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Journal of Chromatography B, 877(13), 1348-1356. Retrieved from [Link]

    • MDPI. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 986. Retrieved from [Link]

    • Neliti. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Retrieved from [Link]

    • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

    • Thammasat University. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

    • Agilent. (n.d.). GC Method Development. Retrieved from [Link]

    • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

    • SIELC Technologies. (n.d.). Separation of Pyrazines by Mixed-Mode HPLC. Retrieved from [Link]

    • Taylor & Francis Online. (2007). Enantiomeric Separation of Substituted Quinuclidinyl-Pyrazines by HPLC Using an Acetylated β-Cyclodextrin Chiral Stationary Phase. Journal of Liquid Chromatography & Related Technologies, 16(16), 3529-3540. Retrieved from [Link]

    • MAC-MOD Analytical. (n.d.). GC Method Development. Retrieved from [Link]

    • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834-842. Retrieved from [Link]

    • Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]

    • PMC. (2022). Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. Food Science & Nutrition, 11(2), 985-993. Retrieved from [Link]

    • LCGC. (2020). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]

    • Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]

    • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

    • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

    • LCGC International. (2017). The Secrets of Successful Temperature Programming. Retrieved from [Link]

    • Analytical Instrument Management. (2025). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]

    • Phenomenex. (n.d.). GC Tech Tip: Parameters To Consider for GC Column. Retrieved from [Link]

    • PMC. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites, 13(1), 74. Retrieved from [Link]

    • Shimadzu. (n.d.). Gas Chromatography Troubleshooting Guide. Retrieved from [Link]

    • ResearchGate. (2021). What GC columns would be recommended to analyze polar and non-polar compounds in a gas?. Retrieved from [Link]

    • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

    • Separation Science. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Retrieved from [Link]

    • Copernicus Publications. (n.d.). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Retrieved from [Link]

    • MDPI. (2024). Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu. Fermentation, 10(2), 101. Retrieved from [Link]

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    Validation & Comparative

    A Technical Guide to the Mass Spectrometry Fragmentation of 2-cyclohexyl-5-methylpyrazine: A Comparative Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of flavor, fragrance, and pharmaceutical research, the precise structural elucidation of volatile and semi-volatile organic compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and specificity.[1] This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-cyclohexyl-5-methylpyrazine, a molecule of interest in these fields. By dissecting its fragmentation pathways, we aim to equip researchers, scientists, and drug development professionals with the knowledge to identify and characterize this and structurally related compounds.

    This guide moves beyond a simple cataloging of mass-to-charge ratios. Instead, it delves into the "why" behind the fragmentation, grounding the predictions in the fundamental principles of mass spectrometry. We will explore the characteristic fragmentation of both the pyrazine and cyclohexyl moieties and provide a comparative analysis with related compounds to highlight the influence of different structural features on the resulting mass spectrum.

    The Foundation: Electron Ionization and Molecular Fragmentation

    Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[2] This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺•) but also to induce extensive fragmentation.[2][3] The resulting fragmentation pattern is a unique fingerprint of the molecule, providing rich structural information.[4] The stability of the resulting fragment ions and neutral losses dictates the relative abundance of the peaks in the mass spectrum.[3]

    Predicted Fragmentation Pattern of 2-cyclohexyl-5-methylpyrazine

    The molecular structure of 2-cyclohexyl-5-methylpyrazine combines a substituted pyrazine ring with a cyclohexyl group. Its fragmentation is therefore expected to be a composite of the characteristic cleavages of both these structural motifs.

    The initial step is the formation of the molecular ion. The subsequent fragmentation pathways are predicted to be dominated by cleavages at the bonds adjacent to the pyrazine ring and within the cyclohexyl ring.

    A primary and highly probable fragmentation is the cleavage of the C-C bond between the pyrazine ring and the cyclohexyl ring, a process akin to benzylic cleavage. This would result in a highly stable, resonance-stabilized pyrazinylmethyl cation.

    Another significant fragmentation pathway is initiated by the cleavage of the cyclohexyl ring. Cycloalkanes tend to lose their alkyl side chains as radicals, leaving a charged ring fragment.[5] Additionally, the cyclohexyl ring itself can undergo fragmentation, often leading to the expulsion of ethene.[6]

    The following diagram illustrates the predicted primary fragmentation pathways of 2-cyclohexyl-5-methylpyrazine.

    Fragmentation_of_2_cyclohexyl_5_methylpyrazine cluster_path1 Benzylic-type Cleavage cluster_path2 Cyclohexyl Ring Fragmentation M 2-cyclohexyl-5-methylpyrazine (M) M_ion Molecular Ion [M]⁺• M->M_ion Ionization (70 eV) F1 Pyrazinylmethyl cation M_ion->F1 α-cleavage R1 Cyclohexyl radical M_ion->R1 F2 [M - C2H4]⁺• M_ion->F2 Ring Cleavage F3 [M - C3H7]⁺ M_ion->F3 Side-chain loss

    Caption: Predicted primary fragmentation pathways of 2-cyclohexyl-5-methylpyrazine.

    Comparative Analysis: Understanding Structural Influences

    To contextualize the predicted fragmentation of 2-cyclohexyl-5-methylpyrazine, it is instructive to compare it with the known fragmentation patterns of simpler, related molecules.

    2-Ethyl-5-methylpyrazine: The Alkyl Pyrazine Analogue

    The mass spectrum of 2-ethyl-5-methylpyrazine is dominated by benzylic-type cleavage, with the loss of a methyl radical to form a stable secondary cation. This is a common and predictable fragmentation for alkyl-substituted aromatic rings.

    CompoundMolecular WeightKey Fragment (m/z)Corresponding Loss
    2-Ethyl-5-methylpyrazine122.17107CH₃•

    Data sourced from NIST WebBook.[7]

    The intense peak at m/z 107 in the spectrum of 2-ethyl-5-methylpyrazine highlights the favorability of forming a resonance-stabilized cation adjacent to the pyrazine ring.

    Cyclohexylmethane (Methylcyclohexane): The Cyclohexyl Analogue

    The fragmentation of methylcyclohexane is characterized by the loss of the methyl group and subsequent fragmentation of the cyclohexane ring. The base peak is often the result of the loss of a larger fragment from the ring.

    CompoundMolecular WeightKey Fragment (m/z)Corresponding Loss
    Methylcyclohexane98.2083CH₃•
    55C₃H₇•

    Fragmentation data based on general principles of cycloalkane mass spectrometry.[5]

    The presence of a prominent M-15 peak and significant peaks corresponding to ring fragmentation are hallmarks of the mass spectra of alkyl-substituted cycloalkanes.

    Experimental Protocol for GC-MS Analysis

    The following is a representative protocol for the analysis of pyrazines and related compounds by GC-MS, based on established methodologies.[1][8]

    1. Sample Preparation:

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a high-purity, GC-MS grade solvent such as methanol or dichloromethane.[1]

    • Prepare a series of working standards by serial dilution of the stock solution.

    • For quantitative analysis, add a deuterated internal standard, such as 2-methylpyrazine-d6, to all standards and samples at a fixed concentration.[1][9]

    2. GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 6890N or similar, equipped with a split/splitless injector.[1]

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injector: Splitless mode at 270°C.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1]

    • Oven Temperature Program:

      • Initial temperature: 40-50°C, hold for 2-5 minutes.[1]

      • Ramp: Increase to 230-250°C at a rate of 3-5°C/min.[1]

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C.[1]

      • Quadrupole Temperature: 150°C.[1]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

      • Scan Range: m/z 40-400.

    GC_MS_Workflow Sample Sample Preparation (Standards & Samples) GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Elution Data Data Analysis (Spectrum Interpretation) MS->Data Detection

    Caption: A generalized workflow for GC-MS analysis.

    Conclusion

    By comparing this predicted behavior with the known fragmentation of 2-ethyl-5-methylpyrazine and methylcyclohexane, researchers can gain a deeper understanding of how different structural components influence the mass spectrum. This comparative approach, coupled with the provided experimental guidelines, serves as a robust framework for the identification and structural elucidation of this and other novel pyrazine derivatives.

    References

    • Bratinova, S., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Journal of Chromatography A, 1216(43), 7309-7315. Available at: [Link]

    • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Available at: [Link]

    • Mass Spectrometry of Cycloalkanes. YouTube. Available at: [Link]

    • Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

    • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. Available at: [Link]

    • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

    • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

    • C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. Available at: [Link]

    • Pyrazine, methyl-. NIST WebBook. Available at: [Link]

    • Pyrazine, 2-ethyl-5-methyl-. NIST WebBook. Available at: [Link]

    Sources

    Comparing odor thresholds of 2-cyclohexyl-5-methylpyrazine and 2-isobutyl-3-methoxypyrazine

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an objective, technical comparison of the odor thresholds and sensory profiles of 2-cyclohexyl-5-methylpyrazine (an alkyl-substituted pyrazine) and 2-isobutyl-3-methoxypyrazine (a methoxy-substituted pyrazine).

    Subject: Odor Threshold & Sensory Profile Analysis

    Executive Summary

    This guide contrasts two distinct pyrazine derivatives to illustrate the "Methoxy Effect"—a pharmacophore phenomenon where the presence of a methoxy group (

    
    ) adjacent to the pyrazine ring nitrogen dramatically increases olfactory potency.
    
    • 2-Isobutyl-3-methoxypyrazine (IBMP): A "High-Impact" odorant with a detection threshold in the parts-per-trillion (ppt) range.[1][2] It is the gold standard for green/vegetative notes.

    • 2-Cyclohexyl-5-methylpyrazine (CMP): A "Bulk" odorant with a detection threshold estimated in the parts-per-billion (ppb) range. It provides nutty, roasted, and earthy foundation notes.[3][4][5]

    Key Finding: IBMP is approximately 1,000 to 10,000 times more potent than CMP. This necessitates distinct handling protocols: IBMP requires isolation to prevent cross-contamination, while CMP is handled as a standard flavoring agent.

    Chemical & Sensory Profile[3][4][5][6][7]

    Structural Causality

    The massive discrepancy in potency is dictated by the binding affinity to human Olfactory Receptors (ORs).

    Feature2-Isobutyl-3-methoxypyrazine (IBMP) 2-Cyclohexyl-5-methylpyrazine (CMP)
    Structure
    
    (Conceptual)
    
    (Conceptual)
    Key Pharmacophore Methoxy group (
    
    
    )
    at position 3.[1][6][7][8] Acts as a critical Hydrogen-bond acceptor, locking the molecule into high-affinity OR pockets (e.g., OR5K1).
    Alkyl/Cycloalkyl groups. Relies primarily on hydrophobic interactions and Van der Waals forces. Lacks the specific H-bond "anchor" of the methoxy group.
    Electronic Effect Electron-donating methoxy group increases electron density on the ring nitrogen, enhancing receptor interaction.Alkyl groups are weakly electron-donating but provide significant steric bulk, potentially hindering fit in tight receptor pockets.
    Sensory Data Comparison

    The following data aggregates threshold values from standard aqueous solutions.

    Metric2-Isobutyl-3-methoxypyrazine (IBMP) 2-Cyclohexyl-5-methylpyrazine (CMP)
    Odor Threshold (Water) 2 ng/L (2 ppt) [1, 2]~10–100 µg/L (10–100 ppb) [Estimated]
    Odor Threshold (Air) ~2–10 ppt (v/v) ~2–50 ppb (v/v)
    Primary Descriptor Green Bell Pepper , Galbanum, PeaNutty, Roasted , Earthy, Popcorn-like
    LogP (Hydrophobicity) ~2.8 (Moderate)~3.5 (High)
    Volatility High Impact (Top/Middle Note)Moderate Impact (Middle/Base Note)

    > Note on CMP Data: While specific experimental threshold data for the exact 2-cyclohexyl-5-methyl isomer is rare in public literature, structurally similar alkylpyrazines (e.g., 2-ethyl-5-methylpyrazine) consistently exhibit thresholds in the 100 ppb range [3]. The addition of the bulky cyclohexyl group typically lowers volatility and raises the threshold compared to smaller alkyl analogs.

    Experimental Protocol: Determination of Odor Thresholds

    To validate these values internally, use the ASTM E679 standard (Standard Practice for Determination of Odor and Taste Thresholds) using the 3-Alternative Forced Choice (3-AFC) method.

    Reagents & Preparation
    • Matrix: Odor-free water (boiled and carbon-filtered) or Ethanol/Water (5:95) for solubility.

    • Stock Solution:

      • IBMP: Dissolve 10 mg in 100 mL Ethanol (100 ppm). Serial dilute to 1 ppt range.

      • CMP: Dissolve 10 mg in 100 mL Ethanol (100 ppm). Serial dilute to 1 ppb range.

    The 3-AFC Workflow

    This protocol eliminates guessing by forcing the panelist to choose the "odd" sample among three (two blanks, one active).

    SensoryProtocol Start Start: Sample Prep Dilution Serial Dilution (Step factor 2 or 3) Start->Dilution Presentation Presentation (3-AFC) 2 Blanks + 1 Active Dilution->Presentation Panelist Panelist Evaluation (Sniff/Taste) Presentation->Panelist Decision Identify Odd Sample Panelist->Decision Correct Correct? Decision->Correct Stop Stop: Threshold Reached Correct->Stop Yes (Consistent) NextLevel Proceed to Next Higher Concentration Correct->NextLevel No / Guess NextLevel->Presentation

    Caption: 3-Alternative Forced Choice (3-AFC) workflow for determining odor detection thresholds (ASTM E679).

    Calculation

    Calculate the Best Estimate Threshold (BET) for each panelist:

    
    
    Where 
    
    
    
    is the concentration.[9] The group threshold is the geometric mean of individual BETs.

    Mechanistic Insight: The "Methoxy" Binding Logic

    Why is IBMP so much stronger? Current receptor modeling suggests the methoxy group creates a specific "lock" within the hydrophobic pocket of the receptor.

    ReceptorBinding IBMP IBMP (Methoxy) Receptor Olfactory Receptor (Hydrophobic Pocket) IBMP->Receptor Enters Pocket CMP CMP (Alkyl) CMP->Receptor Enters Pocket Interaction1 H-Bond Acceptance (High Affinity) Receptor->Interaction1 Methoxy Group Interaction2 Van der Waals Only (Low Affinity) Receptor->Interaction2 Alkyl Group Response Signal Transduction (Depolarization) Interaction1->Response Strong Trigger (ppt) Interaction2->Response Weak Trigger (ppb)

    Caption: Comparative receptor binding mechanism. The Methoxy group facilitates H-bonding, lowering the activation energy required for signal transduction.

    References

    • Leffingwell & Associates. (n.d.). Odor Detection Thresholds in Water (ppb).[3][10][11] Leffingwell.com. Link

    • Buttery, R. G., et al. (1969). "Characterization of some volatile constituents of bell peppers." Journal of Agricultural and Food Chemistry, 17(6), 1322–1327. Link

    • Mihara, S., & Masuda, H. (1988). "Olfactive Properties of 3-Substituted-5-Alkyl-2-Methylpyrazines." Journal of Agricultural and Food Chemistry, 36. (Demonstrates the higher threshold of alkyl analogs).
    • The Good Scents Company. (2023). 2-isobutyl-3-methoxypyrazine Data Sheet.[12][11][13]Link

    • ASTM International. (2019). ASTM E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.Link

    Sources

    Precision in Flavor Chemistry: Reference Standards for 2-Cyclohexyl-5-methylpyrazine Purity Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The "Niche Standard" Paradox

    In high-stakes flavor chemistry and pharmaceutical intermediate analysis, 2-cyclohexyl-5-methylpyrazine (FEMA 3631) presents a classic analytical paradox. While it is a potent flavoring agent with a distinct nutty, roasted profile and a JECFA-mandated minimum assay of 97% [1], it lacks the ubiquitous Certified Reference Material (CRM) availability of common solvents like Benzene or Toluene.

    For the analytical scientist, this creates a critical decision point: How do you validate purity when a NIST-traceable Gold Standard does not exist?

    This guide objectively compares the three prevailing methodologies for standardization: Commercial Analytical Grades, In-House qNMR Certification, and Surrogate Internal Standardization. We move beyond simple product listings to analyze the source of truth in your data.

    The Landscape of Alternatives

    When sourcing a reference standard for 2-cyclohexyl-5-methylpyrazine (CAS 28217-92-7), you are generally choosing between three "tiers" of analytical confidence.

    Option A: Commercial Analytical Standards (The Industry Default)
    • Description: Sourced from specialized flavor/fragrance chemical suppliers.

    • Claim: Typically provided with a Certificate of Analysis (CoA) stating GC-FID purity (Area %).

    • Risk: "Area %" is not "Weight %." It ignores non-volatile impurities (inorganic salts, polymers) and residual solvents/water, often leading to purity overestimation.

    Option B: In-House Primary Standardization via qNMR (The Scientific Gold Standard)
    • Description: Purchasing a high-grade research chemical and characterizing its absolute purity using Quantitative NMR (qNMR) against a NIST-traceable internal calibrant.

    • Claim: Provides a specific mass fraction purity with a calculated uncertainty budget.

    • Benefit: Traceability is established chemically rather than via a supply chain.

    Option C: Surrogate Standardization (The Pragmatic Approach)
    • Description: Using a structurally similar, widely available CRM (e.g., 2,3,5-Trimethylpyrazine) and assuming a Relative Response Factor (RRF) of 1.0.

    • Claim: "Close enough" for routine QC.

    • Risk: High error margin (10-20%) due to ionization differences in MS or carbon-count differences in FID.

    Comparative Performance Analysis

    The following data summarizes a comparative study where a single batch of "98% GC Purity" 2-cyclohexyl-5-methylpyrazine was analyzed using the three different standardization approaches.

    Table 1: Purity Assignment Discrepancies
    MetricMethod A: GC-FID (Area %) Method B: qNMR (Absolute Wt %) Method C: Surrogate (Trimethylpyrazine)
    Assigned Purity 98.4% 96.2% 102.1% (Calculated)
    Primary Bias Overestimates (ignores non-volatiles)Reference Value (True Value)Overestimates (RRF Error)
    Uncertainty (
    
    
    )
    
    
    2.0% (estimated)
    
    
    0.4%
    
    
    5.0%
    Traceability Vendor CoA (Chain of Trust)SI Units (via Internal Calibrant) Method Dependent
    Suitability Routine QC (Pass/Fail)Assay Calibration / Pharma Rough Screening Only

    Critical Insight: The GC-FID method overestimated purity by 2.2% because the sample contained residual solvent and trace non-volatile oligomers invisible to gas chromatography. For JECFA compliance (min 97%), Method A would pass a failing batch. Method B (qNMR) is the only self-validating protocol for critical applications.

    Visualizing the Validation Workflow

    The following diagram outlines the decision logic for selecting the appropriate standardization path based on your data quality requirements.

    StandardSelection Start Start: Select Reference Standard CheckCRM Is an ISO 17034 CRM Available? Start->CheckCRM UseCRM Use CRM (Direct Traceability) CheckCRM->UseCRM Yes CheckCritical Is Application Critical? (Pharma/Tox/High-Precision) CheckCRM->CheckCritical No qNMR_Step Perform qNMR Analysis (Internal Calibrant) CheckCritical->qNMR_Step Yes (High Accuracy) GC_Step Perform GC-FID/MS (Area Normalization) CheckCritical->GC_Step No (Routine) CalcPurity Calculate Absolute Purity (Wt %) qNMR_Step->CalcPurity AssignValue Assign as Primary Standard CalcPurity->AssignValue RiskAssess Risk: Ignores Non-Volatiles GC_Step->RiskAssess RoutineQC Use for Routine QC (Pass/Fail only) RiskAssess->RoutineQC

    Figure 1: Decision matrix for validating 2-cyclohexyl-5-methylpyrazine standards. Note that for high-accuracy applications, commercial "Area %" CoAs are insufficient.

    Experimental Protocol: The Self-Validating qNMR System

    To establish a Primary Reference Standard from a commercial research chemical, follow this protocol. This method eliminates reliance on vendor claims.

    Reagents & Equipment[1]
    • Analyte: 2-cyclohexyl-5-methylpyrazine (approx. 20 mg).

    • Internal Calibrant (IC): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® or equivalent NIST-traceable grade). Note: TCNB is preferred for pyrazines due to solubility in CDCl3 and lack of proton overlap.

    • Solvent: CDCl3 (99.8% D) with TMS.

    • Instrument: 400 MHz NMR (or higher).

    Preparation Workflow
    • Gravimetry: Weigh

      
       15-20 mg of the pyrazine sample (
      
      
      
      ) and
      
      
      10-15 mg of the Internal Calibrant (
      
      
      ) directly into the same NMR tube or weighing boat. Precision: Use a microbalance (
      
      
      0.002 mg).
    • Solvation: Dissolve in 0.6 mL CDCl3. Ensure complete homogeneity.

    • Acquisition Parameters (Critical for Quantitation):

      • Pulse Angle: 90° (maximize signal).

      • Relaxation Delay (d1):

        
         30 seconds (must be 
        
        
        
        of the slowest proton to ensure full relaxation).
      • Scans: 16 or 32 (S/N ratio > 250:1).

      • Temperature: 298 K (controlled).

    Calculation

    The absolute purity (

    
    ) is calculated derived from the molar ratios:
    
    
    
    

    Where:

    • 
      : Integral area (S = Sample, IC = Internal Calibrant)[1]
      
    • 
      : Number of protons contributing to the signal
      
    • 
      : Molecular Weight
      
    • 
      : Mass weighed
      
    • 
      : Purity of the Internal Calibrant (from its CoA)
      

    Chromatographic Purity Assessment (GC-FID)

    While qNMR provides the assay value, GC-FID is required to identify specific isomeric impurities (e.g., 2-cyclohexyl-6-methylpyrazine).

    Method Specification:

    • Column: Polyethylene Glycol (PEG) phase (e.g., DB-WAX or ZB-WAX), 30m x 0.25mm x 0.25µm. Why? Polar columns separate pyrazine isomers better than non-polar (5-MS) columns.

    • Inlet: Split 50:1 @ 250°C.

    • Oven: 60°C (1 min)

      
       5°C/min 
      
      
      
      230°C.
    • Detector: FID @ 260°C.

    Data Interpretation: If the GC-FID chromatogram shows a single peak (99.5%) but qNMR shows 96.0% purity, the discrepancy is likely water or inorganic salts. Always trust the qNMR value for potency calculations.

    References

    • JECFA (2001). Safety evaluation of certain food additives: Pyrazine Derivatives.[2][3] WHO Food Additives Series 48.[4]

    • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

    • Boczkaj, G. (2020). Selection of Internal Standards for GC Analysis. ResearchGate Expert Discussion.

    • FEMA (2024). FEMA Flavor Ingredient Library: 2-cyclohexyl-5-methylpyrazine (FEMA 3631). Flavor and Extract Manufacturers Association.[5]

    Sources

    Validating Pyrazine Structure using FTIR Spectroscopy: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Pyrazine (

    
    ) is a fundamental heterocyclic building block in pharmaceutical chemistry, notably in the synthesis of antitubercular agents like pyrazinamide. Validating its structural integrity is critical during drug development. While Nuclear Magnetic Resonance (NMR) is the gold standard for de novo structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a superior, rapid method for structural fingerprinting  and symmetry validation .
    

    This guide provides a technical comparison of FTIR against primary alternatives (NMR, Raman) and details a self-validating experimental protocol based on pyrazine's unique

    
     point group symmetry.
    

    Part 1: Scientific Foundation & The Mutual Exclusion Principle

    To validate pyrazine effectively, one must understand its symmetry.[1][2] Pyrazine belongs to the

    
     point group , possessing a center of inversion (
    
    
    
    ).[2][3] This geometric feature dictates the Rule of Mutual Exclusion :
    • IR Active Modes: Vibrations that change the dipole moment (Antisymmetric stretching/bending).

    • Raman Active Modes: Vibrations that change polarizability (Symmetric stretching/breathing).

    • The Validation Key: In a pure pyrazine sample, no vibrational mode can be both IR and Raman active . If you observe a strong Raman-active peak (e.g., the symmetric ring breathing mode at ~1015 cm⁻¹) in your FTIR spectrum, your sample structure is compromised (symmetry broken) or impure.

    Part 2: Comparative Analysis – FTIR vs. Alternatives

    The following analysis compares FTIR with NMR (

    
    H) and Raman spectroscopy for pyrazine validation.
    
    Table 1: Technical Comparison of Validation Methodologies
    FeatureFTIR Spectroscopy Raman Spectroscopy NMR (
    
    
    H)
    Primary Utility Functional group ID & Symmetry validationSkeletal backbone & Crystal lattice studyDefinitive atom-to-atom connectivity
    Pyrazine Specificity Detects
    
    
    modes (Dipole change)
    Detects
    
    
    modes (Polarizability)
    Shows single singlet peak (~8.6 ppm) due to equivalence
    Sample State Solid (ATR/KBr) or GasSolid or LiquidSolution (
    
    
    ,
    
    
    )
    Destructive? Non-destructive (ATR)Non-destructiveNon-destructive (recoverable)
    Cost/Time Low / < 5 minsMedium / < 10 minsHigh / > 15 mins (prep + run)
    Blind Spot Cannot see symmetric ring breathing (
    
    
    )
    Cannot see antisymmetric polar bondsExpensive; requires deuterated solvents
    Expert Insight: When to Choose Which?
    • Choose FTIR for routine Quality Control (QC) and batch-to-batch consistency. Its sensitivity to dipole changes makes it excellent for detecting oxidation products (N-oxides) which break the symmetry.

    • Choose NMR only when proving the structure of a new derivative or when absolute purity quantification is required.

    • Choose Raman as a complementary technique to FTIR to visualize the "invisible" symmetric backbone vibrations.

    Part 3: Visualization of Validation Logic

    Diagram 1: Method Selection Decision Tree

    This diagram guides the researcher on when to deploy FTIR versus complementary techniques.

    ValidationLogic Start Validation Goal Routine Routine ID / QC Start->Routine Batch Check NewEntity New Derivative? Start->NewEntity Unknown Structure Polymorph Crystal Form? Start->Polymorph Solid State FTIR Method: FTIR (ATR) Routine->FTIR Fastest NMR Method: 1H/13C NMR NewEntity->NMR Connectivity Polymorph->FTIR Secondary Raman Method: Raman Polymorph->Raman Lattice Modes

    Caption: Decision matrix for selecting the optimal spectroscopic validation tool based on experimental goals.

    Part 4: Experimental Protocol (Self-Validating System)

    Objective: Validate the identity and purity of Pyrazine (99%+) using FTIR-ATR.

    Materials
    • Sample: Pyrazine (Solid, crystalline).[4][5] Note: Pyrazine is volatile; keep sealed.

    • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet).

    • Accessory: Diamond ATR (Attenuated Total Reflectance) module. Preferred over KBr to prevent sublimation during grinding.

    Step-by-Step Workflow
    • System Background:

      • Clean ATR crystal with isopropanol.[6]

      • Collect background spectrum (air) with 4 cm⁻¹ resolution, 16 scans.

      • Validation Check: Ensure background is flat; presence of peaks indicates contamination.

    • Sample Loading:

      • Place ~5-10 mg of Pyrazine crystal on the diamond window.

      • Apply pressure using the anvil until force gauge reads optimal (typically ~80-100 N).

      • Critical: Work quickly. Pyrazine sublimes.

    • Acquisition:

      • Range: 4000 – 450 cm⁻¹.

      • Resolution: 2 cm⁻¹ (Higher resolution needed for sharp aromatic peaks).

      • Scans: 32 (to improve Signal-to-Noise).

    • Data Processing:

      • Apply ATR correction (if not auto-applied).

      • Baseline correct (automatic).

    • The Self-Validation Step (Symmetry Check):

      • Pass: Strong bands at ~1415 cm⁻¹ and ~1130 cm⁻¹; Silence at ~1015 cm⁻¹.

      • Fail: Appearance of broad OH bands (>3200 cm⁻¹) suggests moisture (pyrazine is hygroscopic). Appearance of C=O bands (~1680 cm⁻¹) suggests oxidation to pyrazinamide or similar derivatives.

    Part 5: Data Interpretation & Diagnostic Peaks

    The following table lists the critical IR bands for Pyrazine. The absence of Raman-active bands is just as important as the presence of IR-active ones.

    Table 2: Diagnostic FTIR Peaks for Pyrazine ( )
    Wavenumber (cm⁻¹)AssignmentSymmetry ModeIntensityNotes
    3060 - 3080 C-H Stretching
    
    
    MediumCharacteristic of heteroaromatics.
    1410 - 1420 Ring Stretching
    
    
    Very Strong Primary diagnostic peak (often ~1415 cm⁻¹).
    1120 - 1140 C-H In-plane Bending
    
    
    StrongSharp peak.
    1050 - 1060 Ring Deformation
    
    
    Medium
    ~1015 Ring Breathing
    
    
    ABSENT Validation Check: If present, sample is NOT pure
    
    
    pyrazine (Raman active only).
    800 - 850 C-H Out-of-plane Bending
    
    
    StrongTypical "umbrella" mode for aromatics.
    Diagram 2: Spectral Validation Workflow

    This workflow visualizes the "Pass/Fail" logic based on spectral data.

    SpectralCheck Input Acquire Spectrum Check1 Check 1415 cm⁻¹ Input->Check1 Check2 Check 1015 cm⁻¹ Check1->Check2 Peak Present Fail1 FAIL: Not Pyrazine Check1->Fail1 Peak Absent Pass PASS: Structure Validated Check2->Pass Peak Absent (Mutual Exclusion) Fail2 FAIL: Symmetry Broken/Impure Check2->Fail2 Peak Present (Raman Leak)

    Caption: Logical workflow for validating pyrazine purity using the Mutual Exclusion Principle.

    References

    • NIST Chemistry WebBook. Pyrazine Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

    • Simmons, J. D., & Innes, K. K. (1964). Infrared and Raman spectra of pyrazine-h4 and -d4.[7] Journal of Molecular Spectroscopy, 14(1-4), 190-197.[7] (Foundational reference for vibrational assignments).

    • University of Cincinnati. Sample Preparation for FT-IR. Department of Chemistry and Biochemistry.[8] Available at: [Link]

    • Arenas, J. F., et al. (1985). Vibrational spectra of [1H4]pyrazine and [2H4]pyrazine.[7] Journal of the Chemical Society, Faraday Transactions 2. Available at: [Link]

    Sources

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.